Benzothiazole-5-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZQDIIVYJNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370737 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68867-17-4 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis and Mechanism of Benzothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the predominant synthetic pathway for Benzothiazole-5-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The guide details the reaction mechanisms, experimental protocols, and quantitative data for each major step.
Introduction
This compound (also known as benzothiazole-6-carboxylic acid, depending on the IUPAC numbering convention) is a key building block in the development of novel therapeutic agents and functional materials. Its rigid, planar structure and potential for diverse functionalization make it a privileged scaffold. The synthesis primarily proceeds via a well-established two-step route: the initial preparation of the key intermediate, 4-amino-3-mercaptobenzoic acid, followed by a cyclocondensation reaction to form the final benzothiazole ring system.
Overall Synthetic Pathway
The synthesis is logically divided into two distinct stages:
-
Preparation of the Precursor : Synthesis of 4-amino-3-mercaptobenzoic acid from 4-aminobenzoic acid.
-
Cyclization : Ring closure of the precursor using formic acid to yield this compound.
Caption: High-level overview of the two-step synthesis of this compound.
Step 1: Synthesis of 4-Amino-3-mercaptobenzoic Acid
The critical precursor, 4-amino-3-mercaptobenzoic acid, is efficiently prepared from the readily available 4-aminobenzoic acid. The process involves an initial thiocyanation, followed by the hydrolysis of a benzothiazole intermediate. An improved, tin-free method has been developed to reduce environmental concerns and increase yield.[1]
Reaction Mechanism and Experimental Workflow
The synthesis begins with the in situ formation of thiocyanogen ((SCN)₂) from sodium thiocyanate and bromine. This electrophile attacks the electron-rich aromatic ring of 4-aminobenzoic acid, ortho to the activating amino group, to form 4-amino-3-thiocyanatobenzoic acid. This intermediate is then cyclized and hydrolyzed under acidic and then basic conditions to yield the target precursor.
Caption: Experimental workflow for the synthesis of the key precursor.
Experimental Protocol
The following protocol is adapted from an improved, tin-free preparation method.[1]
-
Thiocyanation : A suspension of 4-aminobenzoic acid (20 g, 0.146 mol) and sodium thiocyanate (13 g, 0.160 mol) in methanol (75 mL) is stirred and cooled to below -5°C.
-
Bromination : Bromine (7.5 mL, 0.146 mol) is added slowly, ensuring the temperature is maintained below -5°C. The mixture is then stirred at this temperature for an additional 2 hours.
-
Intermediate Isolation : The precipitated solid (primarily 2-amino-1,3-benzothiazole-6-carboxylic acid hydrochloride) is collected by filtration and washed with water.
-
Hydrolysis : The isolated solid is suspended in aqueous sodium hydroxide (10% w/v, 225 mL) and refluxed for 2 hours under a nitrogen atmosphere and protected from light to minimize disulfide byproduct formation.
-
Precipitation : The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid (45 mL) is added dropwise to precipitate the product.
-
Final Isolation : The resulting solid is collected by filtration, washed thoroughly with water, and dried under a vacuum to afford 4-amino-3-mercaptobenzoic acid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzoic Acid | [1] |
| Key Reagents | Sodium Thiocyanate, Bromine, NaOH | [1] |
| Solvent(s) | Methanol, Water | [1] |
| Reaction Time | ~5 hours | [1] |
| Final Product | 4-Amino-3-mercaptobenzoic Acid | [1] |
| Typical Yield | ~79% | [1] |
Step 2: Cyclization to this compound
This final step involves an intramolecular cyclocondensation reaction, commonly known as the Phillips benzothiazole synthesis. The bifunctional 4-amino-3-mercaptobenzoic acid is reacted with formic acid, which serves as both the reagent (providing the C2 carbon of the thiazole ring) and the solvent.
Reaction Mechanism
The mechanism proceeds via an initial acid-catalyzed N-formylation, followed by an intramolecular cyclization and dehydration.
-
N-Formylation : The lone pair of the amino group attacks the carbonyl carbon of formic acid. A subsequent proton transfer and loss of a water molecule forms the N-formyl intermediate.
-
Thioesterification (Intramolecular Acyl Transfer) : Theformyl intermediate undergoes an intramolecular nucleophilic attack by the adjacent thiol group on the formyl carbon.
-
Dehydration : The resulting heterocyclic intermediate readily dehydrates under the acidic and heated conditions to form the stable, aromatic benzothiazole ring.
Caption: Proposed mechanism for the Phillips cyclocondensation with formic acid.
Experimental Protocol
This is a general protocol based on the established Phillips reaction for forming 2-unsubstituted benzothiazoles.
-
Reaction Setup : 4-Amino-3-mercaptobenzoic acid (1.0 eq) is added to an excess of formic acid (e.g., 90-100%).
-
Heating : The mixture is heated to reflux (approximately 100-110°C) and maintained at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation : The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under a vacuum to yield the final product, this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 4-Amino-3-mercaptobenzoic Acid |
| Reagent/Solvent | Formic Acid (excess) |
| Catalyst | None (Formic acid is autocatalytic) |
| Temperature | Reflux (~100-110°C) |
| Reaction Time | 2-4 hours |
| Typical Yield | High (often >90%) |
References
Spectroscopic Data of Benzothiazole-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzothiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the characterization and quality control of this compound.
Core Spectroscopic Data
While experimental spectra for this compound are not widely available in public databases, the following data tables present predicted values based on established principles of spectroscopy and data from analogous structures. These tables provide a reliable reference for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| H2 | ~9.3 | s | Singlet, characteristic of the proton on the thiazole ring. |
| H4 | ~8.6 | d | Doublet, deshielded due to the anisotropic effect of the carboxylic acid group. |
| H6 | ~8.2 | dd | Doublet of doublets, coupling to H4 and H7. |
| H7 | ~8.0 | d | Doublet. |
| COOH | ~13.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C2 | ~155 | Carbon in the thiazole ring, adjacent to sulfur and nitrogen. |
| C4 | ~125 | Aromatic carbon. |
| C5 | ~132 | Aromatic carbon attached to the carboxylic acid group. |
| C6 | ~128 | Aromatic carbon. |
| C7 | ~124 | Aromatic carbon. |
| C7a | ~153 | Bridgehead carbon. |
| C3a | ~135 | Bridgehead carbon. |
| COOH | ~168 | Carbonyl carbon of the carboxylic acid. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching, characteristic broadness due to hydrogen bonding.[1][2] |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching. |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching, conjugated to the aromatic ring.[1] |
| C=N (Thiazole) | 1620 - 1580 | Medium | Stretching. |
| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Stretching. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching.[1] |
| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Bending (out-of-plane).[1] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]+• | 179.0 | Molecular ion peak. The exact mass is 179.0041. |
| [M-OH]+ | 162.0 | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M-COOH]+ | 134.0 | Loss of the carboxyl group. |
| [M-CO2]+• | 135.0 | Decarboxylation of the molecular ion. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity in this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and allows for the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Typical ESI conditions include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-30 psi.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to Benzothiazole-5-carboxylic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzothiazole-5-carboxylic acid, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its relevance in biological signaling pathways, particularly in the context of drug development.
Core Physical and Chemical Properties
This compound is a stable, off-white to light yellow crystalline powder. Its core structure consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 5-position. This arrangement imparts the molecule with its characteristic chemical reactivity and potential for biological activity.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. These values are essential for a variety of applications, from designing chemical reactions to developing drug formulations.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 179.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 256-262 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 387.7 ± 15.0 °C | --INVALID-LINK-- |
| pKa (Predicted) | 3.57 ± 0.30 | --INVALID-LINK-- |
| Appearance | Off-white powder | --INVALID-LINK-- |
| CAS Number | 68867-17-4 | --INVALID-LINK-- |
Solubility Profile
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester, Ethyl 1,3-benzothiazole-5-carboxylate. The following protocol is a detailed methodology for this synthesis.
Materials and Reagents:
-
Ethyl 1,3-benzothiazole-5-carboxylate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Ethyl 1,3-benzothiazole-5-carboxylate in a mixture of methanol, tetrahydrofuran, and water.
-
Hydrolysis: Add 50% aqueous sodium hydroxide to the solution. Stir the reaction mixture at room temperature for 18 hours.
-
Work-up:
-
Concentrate the reaction mixture to remove the organic solvents.
-
Disperse the residue in a mixture of water and diethyl ether.
-
Separate and discard the organic layer.
-
Acidify the aqueous layer to a pH of 4 using concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 times).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to yield this compound.
-
Biological Significance and Signaling Pathways
Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] While the specific signaling pathways modulated by this compound are a subject of ongoing research, numerous studies have highlighted the role of its derivatives as potent inhibitors of key signaling cascades implicated in disease.
Inhibition of the STAT3 Signaling Pathway
One of the most well-documented mechanisms of action for benzothiazole derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
The general mechanism of STAT3 activation and its inhibition by benzothiazole derivatives is depicted below.
As illustrated, the binding of a cytokine to its receptor activates Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in cell proliferation and survival. Benzothiazole-based inhibitors can interfere with this process, often by preventing the phosphorylation or dimerization of STAT3, thereby blocking its downstream effects.[3]
Conclusion
This compound is a valuable building block in the synthesis of biologically active molecules. Its physical and chemical properties make it a versatile scaffold for the development of novel therapeutic agents. The ability of its derivatives to modulate critical signaling pathways, such as the STAT3 pathway, underscores its importance in drug discovery and development. Further research into the specific biological targets and mechanisms of action of this compound and its analogs is warranted to fully exploit their therapeutic potential.
References
An In-depth Technical Guide to Benzothiazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Benzothiazole-5-carboxylic acid (CAS No. 68867-17-4), a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a scaffold for developing potent bioactive molecules, particularly focusing on its derivatives as inhibitors of the STAT3 signaling pathway.
Core Compound Identification and Properties
This compound is an organic compound featuring a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 5-position.[1] This structure serves as a versatile starting material in the synthesis of a wide range of derivatives with significant pharmacological potential.[1]
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68867-17-4 | [1][2] |
| Molecular Formula | C₈H₅NO₂S | [1][2][3] |
| Molecular Weight | 179.20 g/mol | [2][3] |
| Appearance | White to off-white or light yellow solid/powder | [1] |
| Melting Point | 261-262 °C | |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| SMILES | O=C(O)c1ccc2scnc2c1 | [3] |
| InChI Key | RBIZQDIIVYJNRS-UHFFFAOYSA-N | [3] |
Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of this compound is the alkaline hydrolysis of its corresponding ethyl ester, Ethyl 1,3-benzothiazole-5-carboxylate.
Experimental Protocol: Alkaline Hydrolysis
Materials:
-
Ethyl 1,3-benzothiazole-5-carboxylate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl) for acidification
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Ethyl 1,3-benzothiazole-5-carboxylate (e.g., 5.30 g, 25.6 mmol) in a solvent mixture of methanol (150 mL), tetrahydrofuran (40 mL), and water (5 mL) in a round-bottom flask.
-
Hydrolysis: To this solution, add 10 mL of 50% aqueous sodium hydroxide.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Concentration: After 18 hours, concentrate the mixture using a rotary evaporator to remove the organic solvents.
-
Precipitation: Disperse the concentrated residue in water. Acidify the aqueous solution with hydrochloric acid until a precipitate (the final product, this compound) is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry to yield the final product.
Applications in Drug Development: Targeting the STAT3 Pathway
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of this compound are of particular interest as they have been shown to be potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, making it a critical target for novel anticancer therapies.
Benzothiazole-based inhibitors are designed to interfere with the STAT3 signaling cascade, often by blocking the phosphorylation of STAT3 at key residues like Tyrosine 705 and Serine 727. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation (e.g., c-MYC) and survival (e.g., MCL-1).[4][5] The ultimate effect is the induction of cell cycle arrest and apoptosis in cancer cells.[4]
Bioactivity of Benzothiazole Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with potent biological activities. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected benzothiazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.
Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Selected Benzothiazole Derivatives
| Compound | AsPC-1 (Pancreatic) | BxPC-3 (Pancreatic) | Capan-2 (Pancreatic) | PTJ64i (Paraganglioma) | MDA-MB-231 (Breast) | Reference |
| 2b | 12.44 | 14.99 | 19.65 | 8.49 | - | [6][7] |
| 4d | 7.66 | 3.99 | 8.97 | 6.79 | - | [6][7] |
| 4m | 8.49 | 9.81 | 13.33 | 7.84 | - | [6][7] |
| KC12 | - | - | - | - | 6.13 | [8] |
| KC21 | - | - | - | - | 10.77 | [8] |
| KC30 | - | - | - | - | 12.86 | [8] |
| B19 (STAT3) | - | - | - | - | Potent Activity | [4][5] |
Note: Compound B19 showed an IC₅₀ of 0.067 µM in an IL-6/STAT3 luciferase reporter assay.[4][5]
Experimental Protocol: Antimicrobial Susceptibility Testing
Benzothiazole derivatives also exhibit significant antimicrobial properties. A standard method to evaluate this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a benzothiazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control (e.g., Kanamycin)
-
Negative control (medium only)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare stock solutions of the benzothiazole derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in the 96-well plate using the appropriate broth. A typical concentration range might be 200 µg/mL down to 0.39 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).
-
Controls: Include wells with inoculum and broth only (growth control) and wells with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[9]
This comprehensive guide underscores the significance of this compound as a foundational molecule in the ongoing search for novel therapeutics. Its accessible synthesis and the potent, tunable bioactivity of its derivatives make it a molecule of high interest for the scientific and drug development communities.
References
- 1. CAS 68867-17-4: this compound [cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Benzothiazole-5-carboxylic Acid and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide delves into the significant biological activities of Benzothiazole-5-carboxylic acid and its analogs, with a focus on their anticancer and antimicrobial properties. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for key assays, aiming to equip researchers with the necessary information to advance the development of novel therapeutics based on this versatile chemical core.
Anticancer Activity: Targeting Key Signaling Pathways
Analogs of this compound have demonstrated notable potential as anticancer agents, primarily through their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to act as EGFR inhibitors, competing with ATP for binding at the catalytic domain of the receptor's kinase. This inhibition blocks the downstream signaling cascade, leading to a reduction in tumor cell proliferation and survival.[1]
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently dysregulated in cancer. Benzothiazole derivatives have been identified as inhibitors of this pathway, targeting key components like PI3K and mTOR. By inhibiting these kinases, these compounds can suppress downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[2][3][4]
Quantitative Anticancer Activity Data
The anticancer efficacy of this compound analogs is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | A549 (Lung) | 9.0 | [5] |
| Derivative 2 | MCF-7 (Breast) | 36 nM | [5] |
| Derivative 3 | HeLa (Cervical) | 9.76 | [5] |
| Derivative 4 | HT-29 (Colon) | 0.024 | [5] |
| Derivative 5 | PC-3 (Prostate) | 19.9 | [5] |
| Compound 4 | Multiple Lines | 0.683 - 4.66 | [6] |
| Compound 4d | C6 (Glioma) | 0.03 mM | [7] |
| Compound 4e | A549 (Lung) | 0.03 mM | [7] |
| Compound 3 | NCI-H522 (Lung) | 22.3 nM | |
| Compound 4 | Multiple Lines | Submicromolar |
Antimicrobial Activity: Disrupting Essential Bacterial Processes
This compound and its analogs also exhibit significant antimicrobial activity against a range of pathogenic bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes.
Inhibition of DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Benzothiazole derivatives have been shown to inhibit this enzyme, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[8]
Inhibition of Dihydropteroate Synthase (DHPS)
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Some benzothiazole derivatives act as inhibitors of DHPS, disrupting folate synthesis and thereby impeding bacterial growth.[7]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents MIC values for representative this compound analogs against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 133 | S. aureus | 78.125 | [9] |
| Compound 133 | E. coli | 78.125 | [9] |
| Compound 41c | E. coli | 3.1 | [8] |
| Compound 41c | P. aeruginosa | 6.2 | [8] |
| Compound 66c | P. aeruginosa | 3.1 - 6.2 | [8] |
| Compound 66c | S. aureus | 3.1 - 6.2 | [8] |
| Compound 66c | E. coli | 3.1 - 6.2 | [8] |
| Compound 46a/b | E. coli | 15.62 | [8] |
| Compound 46a/b | P. aeruginosa | 15.62 | [8] |
| Compound 104 | Gram-positive strains | 0.0156 - 0.25 | [8] |
| Compound 104 | Gram-negative strains | 1 - 4 | [8] |
| Compound 3e | Gram-positive/negative strains | 3.12 | [8] |
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
General Experimental Workflow for Biological Activity Screening
The initial assessment of the biological activity of novel compounds typically follows a standardized workflow to ensure reproducibility and comparability of results.
References
- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of Benzothiazole-5-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Benzothiazole-5-carboxylic acid, a key building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a framework for solubility determination, detailed experimental protocols, and visualizations of relevant chemical processes.
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature, this guide furnishes the necessary protocols to enable researchers to generate this critical data in their own laboratories.
Solubility Profile of this compound
This compound is an off-white solid compound.[1] Its chemical structure, featuring a carboxylic acid group, suggests that its solubility is pH-dependent and favors polar solvents.[2] General observations indicate that it is soluble in polar solvents like water and alcohols, with reduced solubility in non-polar solvents. The following table summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Polar Protic | Water | Soluble | Data to be determined experimentally |
| Methanol | Soluble | Data to be determined experimentally | |
| Ethanol | Soluble | Data to be determined experimentally | |
| Isopropanol | Soluble | Data to be determined experimentally | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined experimentally |
| Dimethylformamide (DMF) | Likely Soluble | Data to be determined experimentally | |
| Acetone | Sparingly Soluble | Data to be determined experimentally | |
| Acetonitrile | Sparingly Soluble | Data to be determined experimentally | |
| Non-Polar | Toluene | Less Soluble | Data to be determined experimentally |
| Hexane | Less Soluble | Data to be determined experimentally | |
| Dichloromethane | Sparingly Soluble | Data to be determined experimentally | |
| Diethyl Ether | Sparingly Soluble | Data to be determined experimentally |
Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to permit the excess solid to settle. Centrifugation can be used to facilitate this separation.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the precise concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.
Visualizing Experimental and Synthetic Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a general synthetic route for this compound.
This technical guide serves as a foundational resource for the study of this compound. The provided protocols and frameworks are designed to be readily implemented, empowering researchers to generate the precise solubility data required for their drug development and chemical synthesis endeavors.
References
The Enduring Legacy of Benzothiazole: An In-depth Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The journey of benzothiazole, a seemingly simple bicyclic heteroaromatic compound, from its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, is a testament to the power of chemical innovation and biological exploration. This technical guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of benzothiazole and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
A Historical Overview: From Chemical Curiosity to Industrial Staple and Pharmaceutical Powerhouse
The story of benzothiazole begins in 1879 with the pioneering work of August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazole.[1][2][3] For several decades, these compounds remained largely a subject of academic interest.
A significant turning point arrived in 1921 when 2-sulfanylbenzothiazole derivatives were discovered to be highly effective vulcanization accelerators for rubber.[1][2] This discovery propelled benzothiazoles into the industrial arena, where they became crucial components in the manufacturing of tires and other rubber products.[4][5][6]
It was not until 1967 that the parent benzothiazole molecule was isolated from a natural source, identified among the volatile compounds of American cranberries (Vaccinium macrocarpon).[1][2] This finding hinted at the presence of this heterocyclic system in the natural world.
The latter half of the 20th century witnessed a paradigm shift in the scientific perception of benzothiazoles. Researchers began to uncover their vast pharmacological potential, leading to the synthesis and evaluation of a multitude of derivatives. This exploration revealed a remarkable array of biological activities, establishing the benzothiazole core as a highly versatile and valuable scaffold in the design of new therapeutic agents.[7][8][9]
Quantitative Analysis of Biological Activity
The therapeutic potential of benzothiazole derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The following tables summarize the in vitro activity of selected benzothiazole compounds, providing a quantitative basis for comparison and further development.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 |
| 2-hydroxybenzylidene containing semicarbazide 10 | MDA-MB-231 (Breast) | 0.24 - 0.92 | |
| Naphthalimide Derivatives | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 |
| A549 (Lung) | 4.074 ± 0.3 | ||
| MCF-7 (Breast) | 7.91 ± 0.4 | ||
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | |
| A549 (Lung) | 3.89 ± 0.3 | ||
| MCF-7 (Breast) | 5.08 ± 0.3 | ||
| Pyrimidine Derivatives | Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 |
| U937 (Leukemia) | 13.9 | ||
| MCF-7 (Breast) | 30.67 | ||
| A549 (Lung) | 30.45 |
Data compiled from various sources.[7][8][10]
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) |
| Thiazolidin-4-one Derivatives | Compound 8 | E. coli | 200-300 |
| Compound 18 | P. aeruginosa | 100 | |
| General Benzothiazole Derivatives | Compound 3 | S. aureus | 50-200 |
| B. subtilis | 25-200 | ||
| E. coli | 25-100 | ||
| Compound 4 | S. aureus | 50-200 | |
| B. subtilis | 25-200 | ||
| E. coli | 25-100 | ||
| Amide Moiety Derivatives | Compound A07 | S. aureus | 15.6 |
| E. coli | 7.81 | ||
| S. typhi | 15.6 | ||
| K. pneumoniae | 3.91 |
MIC: Minimum Inhibitory Concentration. Data compiled from various sources.[11][12][13][14]
Key Experimental Protocols
The synthesis and biological evaluation of benzothiazole derivatives involve a range of standard laboratory techniques. Below are detailed methodologies for key experiments.
Protocol 1: General Synthesis of 2-Arylbenzothiazoles via Condensation
This protocol describes a common and versatile method for the synthesis of 2-arylbenzothiazoles through the condensation of 2-aminothiophenol with an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Solvent (e.g., ethanol, dimethylformamide (DMF))
-
Oxidizing agent (e.g., air, 30% hydrogen peroxide (H₂O₂))
-
Catalyst (optional, e.g., p-toluenesulfonic acid, iodine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Purification apparatus (e.g., recrystallization setup, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Catalyst and Oxidant: If a catalyst is used, add it to the reaction mixture (e.g., a catalytic amount of p-toluenesulfonic acid). For oxidation, either allow the reaction to proceed open to the air or add an oxidizing agent such as 30% H₂O₂ dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The optimal temperature and reaction time will vary depending on the specific substrates and can be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Benzothiazole derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in benzothiazole research, the following diagrams are provided in the DOT language for Graphviz.
General Workflow for Benzothiazole Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel benzothiazole-based therapeutic agents.[15][16][17][18][19]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Many benzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers and a prominent target for these compounds.[20][21][22][23][24]
Conclusion
From its humble beginnings as a synthetic curiosity, the benzothiazole scaffold has evolved into a cornerstone of both industrial and medicinal chemistry. Its structural simplicity belies a remarkable versatility, enabling the generation of a vast chemical space with a wide spectrum of biological activities. The continuous exploration of novel benzothiazole derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield new and improved therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102391205A - Method for synthesizing rubber vulcanization accelerant 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. Rubber Manufacturing Over the Years - Aquaseal Rubber Ltd [aquasealrubber.co.uk]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. alitheagenomics.com [alitheagenomics.com]
- 17. genemod.net [genemod.net]
- 18. youtube.com [youtube.com]
- 19. Drug Discovery Workflow - What is it? [vipergen.com]
- 20. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
A Deep Dive into the Theoretical Structure of Benzothiazole-5-carboxylic Acid: A Computational Guide for Drug Discovery
Introduction
Benzothiazole and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Benzothiazole-5-carboxylic acid, a key member of this family, has garnered significant interest for its potential in the development of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and potential interactions with biological targets is paramount for rational drug design. This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the structural and electronic characteristics of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
This document will explore the application of Density Functional Theory (DFT) and other computational methods to predict the molecular geometry, vibrational spectra, and electronic properties of this compound. Furthermore, it will touch upon the use of molecular docking simulations to probe its potential binding modes with protein targets.
Computational Methodology: A Blueprint for In Silico Analysis
The theoretical investigation of this compound's structure relies on a robust computational workflow. The primary method employed is Density Functional Theory (DFT), a powerful quantum mechanical approach for studying the electronic structure of molecules.[3][4]
Geometry Optimization
The initial step involves optimizing the molecular structure to find its most stable energetic conformation. This is typically achieved using DFT calculations with a specific functional and basis set. A common and effective combination is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional coupled with a 6-31+G(d,p) or 6-311++G(d,p) basis set.[3][5] These calculations are often performed using software packages like Gaussian.[4][6] The optimization process ensures that all forces on the atoms are minimized, resulting in a stable, low-energy structure.
Vibrational Frequency Analysis
Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[7]
Electronic Property Analysis
Several key electronic properties are calculated to understand the reactivity and kinetic stability of this compound. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for understanding intermolecular interactions, including hydrogen bonding.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and delocalization of electron density within the molecule, revealing the stability arising from hyperconjugative interactions.[7]
Molecular Docking
To explore the potential of this compound as a drug candidate, molecular docking studies can be performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The results are often expressed as a binding affinity or scoring function, indicating the strength of the interaction.[3][10]
Predicted Molecular Structure and Properties
The following tables summarize the kind of quantitative data that can be obtained from the theoretical calculations described above. Disclaimer: The following data is illustrative and based on typical values for benzothiazole derivatives. Actual values would be derived from specific DFT calculations for this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-S1 | 1.76 | C1-S1-C7 | 89.5 |
| S1-C7 | 1.74 | S1-C1-N1 | 114.2 |
| C1-N1 | 1.32 | C1-N1-C2 | 111.8 |
| N1-C2 | 1.39 | N1-C2-C3 | 128.9 |
| C2-C3 | 1.41 | C2-C3-C4 | 118.5 |
| C3-C4 | 1.38 | C3-C4-C5 | 121.3 |
| C4-C5 | 1.40 | C4-C5-C6 | 120.1 |
| C5-C6 | 1.39 | C5-C6-C7 | 119.3 |
| C6-C7 | 1.40 | C6-C7-S1 | 122.3 |
| C5-C8 | 1.48 | C4-C5-C8 | 119.8 |
| C8-O1 | 1.22 | O1-C8-O2 | 123.5 |
| C8-O2 | 1.35 | C5-C8-O2 | 112.1 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Assignment |
| 1 | 3580 | O-H stretch (carboxylic acid) |
| 2 | 3085 | C-H stretch (aromatic) |
| 3 | 1720 | C=O stretch (carboxylic acid) |
| 4 | 1610 | C=N stretch (thiazole) |
| 5 | 1580 | C=C stretch (aromatic) |
| 6 | 1250 | C-O stretch (carboxylic acid) |
| 7 | 830 | C-H out-of-plane bend |
| 8 | 710 | C-S stretch |
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.52 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.37 |
| Ionization Potential | 6.52 |
| Electron Affinity | 2.15 |
| Electronegativity (χ) | 4.335 |
| Chemical Hardness (η) | 2.185 |
| Chemical Softness (S) | 0.229 |
| Electrophilicity Index (ω) | 4.29 |
Potential Biological Interactions and Signaling Pathways
The structural and electronic features of this compound suggest its potential to interact with various biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The nitrogen and sulfur atoms in the thiazole ring can also act as hydrogen bond acceptors. These features make it a promising candidate for inhibiting enzymes, particularly kinases, where it can compete with ATP for the binding site.
Conclusion
Theoretical calculations provide a powerful and indispensable toolkit for modern drug discovery and development. For this compound, computational methods like DFT offer a detailed understanding of its structural, vibrational, and electronic properties. This knowledge is instrumental in predicting its reactivity, stability, and potential interactions with biological macromolecules. By integrating these theoretical insights with experimental data, researchers can accelerate the design and optimization of novel benzothiazole-based therapeutics. The methodologies and illustrative data presented in this guide serve as a foundational resource for scientists engaged in the exciting field of medicinal chemistry and drug design.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteobiojournal.com [proteobiojournal.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
Benzothiazole-5-carboxylic Acid: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole-5-carboxylic acid, a heterocyclic compound featuring a fused benzene and thiazole ring system with a carboxylic acid moiety, is emerging as a critical building block in the field of materials science. Its unique structural and electronic properties make it a versatile precursor for a wide range of advanced materials. This technical guide explores the potential applications of this compound in the synthesis of high-performance polymers, functional metal-organic frameworks (MOFs), and novel dye molecules. This document provides a comprehensive overview of the synthesis, properties, and potential applications of materials derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.
Introduction to this compound in Materials Science
The benzothiazole core is a privileged scaffold in medicinal chemistry, but its utility extends far into materials science. The combination of the rigid, aromatic benzothiazole unit and the reactive carboxylic acid group in this compound allows for its incorporation into various material architectures. The nitrogen and sulfur atoms within the thiazole ring offer unique electronic characteristics and coordination sites, influencing charge transport, light absorption and emission, and metal-binding properties.[1] The carboxylic acid functionality provides a convenient handle for polymerization reactions, such as esterification and amidation, and for anchoring the molecule as a linker in metal-organic frameworks.[2] Consequently, materials derived from this compound often exhibit enhanced thermal stability, specific optoelectronic properties, and high performance in a range of applications.
High-Performance Polymers
This compound and its derivatives are valuable monomers for the synthesis of high-performance polymers, particularly rigid-rod polymers like polybenzobisthiazoles (PBT). These polymers are renowned for their exceptional thermal stability, high tensile strength, and excellent modulus.[3] The incorporation of the benzothiazole moiety into the polymer backbone contributes to these desirable properties.
Properties of Benzothiazole-Based Polymers
Polymers containing the benzothiazole structure exhibit a remarkable combination of properties, making them suitable for demanding applications in aerospace, defense, and electronics.
-
Thermal Stability: The aromatic and heterocyclic nature of the repeating units leads to high thermal and oxidative stability. Thermogravimetric analysis (TGA) of poly(benzothiazole)s shows 10% weight loss in the range of 405-490°C in air and 450-595°C in nitrogen.
-
Mechanical Strength: Rigid-rod polybenzobisazole fibers are known for their ultra-high strength and modulus. For instance, poly(p-phenylene-2,6-benzobisoxazole) (PBO), a related polybenzazole, exhibits a tensile strength of up to 5.14 GPa and a tensile modulus of up to 182 GPa.[4]
-
Electrical Conductivity: The conjugated nature of the polymer backbone allows for electrical conductivity upon doping. Doped benzothiazole-based polymers can achieve electrical conductivities on the order of 10⁻⁶ Ω⁻¹·cm⁻¹.[1]
Quantitative Data for Benzothiazole-Based Polymers
The following table summarizes key performance metrics for representative benzothiazole-containing polymers.
| Polymer Type | Property | Value | Reference |
| Poly(benzobisthiazole) | Intrinsic Viscosity | 4 - 19 dL/g | [5] |
| Poly(benzobisthiazole) | Tensile Strength | up to 350 KSI (~2.4 GPa) | [5] |
| Poly(benzobisthiazole) | Tensile Modulus | 25 - 30 MSI (~172 - 207 GPa) | [5] |
| Aromatic Poly(benzothiazole) | 10% Weight Loss (TGA, N₂) | 450 - 595 °C | |
| Doped Conjugated Poly(benzothiazole) | Electrical Conductivity | ~10⁻⁶ Ω⁻¹·cm⁻¹ | [1] |
Experimental Protocol: Synthesis of a Poly(benzobisthiazole)
This protocol describes the synthesis of a poly(benzobisthiazole) via the polycondensation of a benzothiazole-dicarboxylic acid with 2,5-diamino-1,4-benzenedithiol dihydrochloride in polyphosphoric acid (PPA).
Materials:
-
Benzothiazole-dicarboxylic acid monomer
-
2,5-diamino-1,4-benzenedithiol dihydrochloride
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
Methanol
-
Ammonium hydroxide solution (3%)
Procedure:
-
Monomer Preparation: A resin flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is charged with stoichiometric amounts of the benzothiazole-dicarboxylic acid and 2,5-diamino-1,4-benzenedithiol dihydrochloride in 77% PPA.
-
Dehydrochlorination: The mixture is heated under a reduced nitrogen pressure at 70-90°C to facilitate the removal of hydrogen chloride.[5]
-
Polycondensation: After complete dehydrochlorination, phosphorus pentoxide is added to the reaction mixture to achieve a PPA concentration of 82-84% and to compensate for the water of condensation. The temperature is then raised to 170°C and maintained for 20 hours, followed by heating at 190°C for 4 hours.[5] The reaction mixture typically becomes liquid crystalline at approximately 160°C.
-
Isolation: The polymer is isolated by precipitation into water.
-
Washing: The precipitated polymer is washed extensively with water, followed by a 3% ammonium hydroxide solution, and then again with water until the washings are neutral.
-
Drying: The polymer is dried under vacuum at an elevated temperature.
Visualization: Polymer Synthesis Workflow
Caption: Workflow for the synthesis of benzothiazole-based high-performance polymers.
Metal-Organic Frameworks (MOFs)
The combination of nitrogen atoms in the thiazole ring and the carboxylate group makes this compound an excellent ligand for the construction of metal-organic frameworks (MOFs).[2] These crystalline, porous materials have vast potential in gas storage and separation, catalysis, and sensing. By using this compound as an organic linker, MOFs with tailored pore sizes and functionalities can be designed.
Properties of Benzothiazole-Based MOFs
-
Porosity and Surface Area: Benzothiazole-based MOFs can exhibit high porosity and large surface areas, which are crucial for applications in gas storage and catalysis.
-
Selective Gas Adsorption: The chemical environment within the pores, influenced by the benzothiazole moiety, can lead to selective adsorption of certain gases. For example, functionalized MOFs have shown enhanced CO₂ uptake and selectivity.
-
Catalytic Activity: The metal nodes and the functional organic linkers can act as catalytic sites. Benzothiadiazole-based MOFs have been shown to be efficient visible-light-active photocatalysts for organic transformations.[2]
Quantitative Data for Benzothiazole-Based MOFs
The following table presents representative data for MOFs constructed using benzothiazole or related linkers.
| MOF | Property | Value | Reference |
| ZJNU-40a (Benzothiadiazole-based) | CO₂ Uptake (296 K, 1 bar) | ~1.5 mmol/g | [5] |
| ZJNU-40a (Benzothiadiazole-based) | CO₂/CH₄ Selectivity (296 K) | ~10 | [5] |
| MFU-4l Analogue (Benzotriazole-based) | CO₂ Uptake (low pressure) | 1.70 mmol/g | [6] |
| UiO-68-BTDB (Benzothiadiazole-based) | Photocatalytic Yield (Benzimidazole synthesis) | up to 94% | [7] |
Experimental Protocol: Solvothermal Synthesis of a Benzothiazole-Based MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using a benzothiazole-dicarboxylic acid linker.
Materials:
-
Metal salt (e.g., Zinc nitrate, Copper nitrate)
-
Benzothiazole-5,X-dicarboxylic acid (as the organic linker)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a glass vial, dissolve the metal salt and the benzothiazole-dicarboxylic acid linker in the chosen solvent. The molar ratio of metal to linker will depend on the target framework.
-
Sealing: Place the vial inside a Teflon-lined stainless steel autoclave and seal it tightly.
-
Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from hours to days).
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Crystal Collection: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activation: The synthesized MOF may need to be "activated" to remove solvent molecules from the pores. This is typically done by solvent exchange followed by heating under vacuum.
Visualization: MOF Synthesis and Application Pathway
Caption: From building block to functional MOF and its applications.
Functional Dyes and Pigments
The extended π-conjugated system of the benzothiazole ring makes it an excellent chromophore. When functionalized with electron-donating and electron-accepting groups, benzothiazole derivatives can act as fluorescent dyes with applications in bio-imaging, organic light-emitting diodes (OLEDs), and as disperse dyes for textiles. This compound can be a precursor to such dyes, with the carboxylic acid group allowing for further functionalization or tuning of solubility.
Properties of Benzothiazole-Based Dyes
-
Photophysical Properties: Benzothiazole dyes can exhibit strong absorption in the UV-visible region and high fluorescence quantum yields. The emission color can be tuned by modifying the chemical structure.
-
Large Stokes Shift: Some benzothiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which leads to a large separation between the absorption and emission maxima (Stokes shift). This is advantageous for applications in fluorescence imaging as it minimizes self-absorption.
-
Solvatochromism: The absorption and emission wavelengths of some benzothiazole dyes are sensitive to the polarity of the solvent, a property known as solvatochromism.
Quantitative Data for Benzothiazole-Based Dyes
The following table provides photophysical data for some representative benzothiazole-based fluorescent dyes.
| Dye | Absorption Max (λₐbs, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ_F) | Reference |
| BzT-OH in DMSO | 390 | 472 | 0.50 | [8] |
| BPO in PMMA film | ~365 | ~450 (violet-blue) | 0.25 | [9] |
| BHPO1 in PMMA film | ~365 | ~520 (green) | 0.30 | [9] |
| BHPO2 in PMMA film | ~365 | ~580 (orange) | 0.22 | [9] |
Experimental Protocol: Synthesis of a Benzothiazole Azo Dye
This protocol describes a general procedure for the synthesis of an azo dye derived from a 2-aminobenzothiazole.
Materials:
-
2-Aminobenzothiazole derivative
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Coupling agent (e.g., a phenol or aniline derivative)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the 2-aminobenzothiazole derivative in concentrated acid (e.g., H₂SO₄ or HCl) at 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cold acidic solution of the amine. This forms the diazonium salt. Maintain the temperature at 0-5°C throughout the addition.
-
-
Coupling:
-
Prepare a solution of the coupling component (e.g., a phenol) in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5°C.
-
-
Isolation:
-
The azo dye will precipitate out of the solution.
-
Collect the dye by filtration.
-
-
Purification:
-
Wash the dye with cold water.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Conclusion
This compound is a highly versatile and valuable compound in materials science. Its unique chemical structure enables its use as a key building block for a diverse range of materials with tunable properties. The high-performance polymers derived from it offer exceptional thermal and mechanical stability. As a linker in MOFs, it facilitates the creation of porous materials with significant potential in gas separation and catalysis. Furthermore, its chromophoric nature is exploited in the synthesis of functional dyes with tailored photophysical properties. The continued exploration of this compound and its derivatives is expected to lead to the development of new and innovative materials with advanced functionalities for a wide array of technological applications.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Benzothiazole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, neuroprotective, and enzyme inhibitory properties.[3][4][5] Benzothiazole-5-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel bioactive molecules. The carboxylic acid moiety at the 5-position provides a convenient handle for derivatization, allowing for the systematic modification of the molecule to optimize its pharmacological profile.[6][7] These modifications can enhance binding to biological targets, improve pharmacokinetic properties, and reduce toxicity.[3] This document provides detailed application notes on the uses of this compound in medicinal chemistry, along with experimental protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: Benzothiazole derivatives are a well-established class of anticancer agents.[2][8] They have been shown to induce apoptosis, inhibit cell cycle progression, and target various enzymes and signaling pathways implicated in cancer.[3][8] The carboxylic acid functionality can be converted to amides, esters, and other functional groups to generate compounds with potent cytotoxic activity against a range of cancer cell lines.[9]
-
Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. This compound derivatives have emerged as a promising class of antimicrobial compounds.[10][11][12] They have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS), crucial for bacterial survival.[10][13]
-
Enzyme Inhibition: The benzothiazole scaffold is a privileged structure for the design of enzyme inhibitors.[14][15] Derivatives of this compound have been developed as potent inhibitors of various enzymes, including xanthine oxidase (XO), which is a key target in the treatment of gout, and monoamine oxidase (MAO), a target for neurodegenerative diseases.[14][16]
Data Presentation
The following tables summarize the quantitative bioactivity data for selected this compound derivatives from the literature.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 19a | Enterococcus faecalis | - | 3.13 | [13] |
| 19b | Enterococcus faecalis | - | 3.13 | [13] |
| A07 | S. aureus | 15.6 | - | [17] |
| A07 | E. coli | 7.81 | - | [17] |
| A07 | S. typhi | 15.6 | - | [17] |
| A07 | K. pneumoniae | 3.91 | - | [17] |
Table 2: Enzyme Inhibition by Benzothiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 19a | DNA Gyrase B | 0.0095 | [13] |
| 5b | Xanthine Oxidase | 0.57 | [16] |
| 5c | Xanthine Oxidase | 0.91 | [16] |
| 16b | DHPS | 7.85 (µg/mL) | [10] |
| 4f | Acetylcholinesterase (AChE) | 0.0234 | [14] |
| 4f | Monoamine Oxidase B (MAO-B) | 0.0403 | [14] |
Table 3: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 55 | HT-29 (Colon) | 0.024 | [8] |
| 55 | H460 (Lung) | 0.29 | [8] |
| 55 | A549 (Lung) | 0.84 | [8] |
| 55 | MDA-MB-231 (Breast) | 0.88 | [8] |
| 29 | SKRB-3 (Breast) | 0.0012 | [8] |
| 29 | SW620 (Colon) | 0.0043 | [8] |
| 29 | A549 (Lung) | 0.044 | [8] |
| 29 | HepG2 (Liver) | 0.048 | [8] |
| 63 | Various | 0.81 (µg/mL) (average) | [8] |
| 64 | Various | 1.28 (µg/mL) (average) | [8] |
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole-5-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted amine
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzothiazole-5-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, dissolve the desired substituted amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired benzothiazole-5-carboxamide derivative.
-
-
Characterization:
-
Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the specific enzyme)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in assay buffer to obtain a range of desired concentrations.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Performance:
-
To the wells of a 96-well microplate, add a small volume of the serially diluted test compound or DMSO (vehicle control).
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Plausible Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of bacterial DNA gyrase by a this compound derivative, leading to cell death.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jchr.org [jchr.org]
- 12. jchr.org [jchr.org]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Benzothiazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole-5-carboxylic acid is a heterocyclic building block of significant interest in the field of medicinal chemistry and organic synthesis. Its rigid benzothiazole core, combined with the reactive carboxylic acid functionality, provides a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides an overview of its applications, detailed experimental protocols for the synthesis of its amide derivatives, and a summary of the biological activities of related compounds.
Applications in Organic Synthesis: Amide Bond Formation
The carboxylic acid group of this compound serves as a convenient handle for the construction of more complex molecules, primarily through the formation of amide bonds. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the linkage of the benzothiazole scaffold to a wide array of amine-containing fragments, thereby enabling the exploration of structure-activity relationships (SAR).
A common and efficient method for the synthesis of amides from carboxylic acids is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid for nucleophilic attack by an amine.
General Workflow for Amide Synthesis
Application Notes and Protocols for the Esterification of Benzothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of the benzothiazole core is a key strategy in the development of novel therapeutic agents.[4][5] Esterification of a carboxylic acid moiety on the benzothiazole ring, such as in Benzothiazole-5-carboxylic acid, is a common and critical transformation. This modification can enhance the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, and can also serve as a key step in the synthesis of more complex bioactive molecules.[6]
These application notes provide detailed protocols for two robust and widely applicable methods for the esterification of this compound: Steglich Esterification and a method involving the formation of an acyl chloride intermediate.
Data Presentation
The selection of an esterification method can significantly impact reaction efficiency and product yield. The following table summarizes typical yields for the esterification of aromatic carboxylic acids, including benzothiazole derivatives, using the protocols detailed below.
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Steglich Esterification | DCC, DMAP, Alcohol | DCM | 0 to RT | 75-95 | [7][8] |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂2. Alcohol, Triethylamine | Toluene/DCM | 0 to RT | 70-90 | [9] |
Yields are representative and may vary depending on the specific alcohol used and the optimization of reaction conditions.
Experimental Protocols
Protocol 1: Steglich Esterification
This method is favored for its mild reaction conditions, making it suitable for substrates with sensitive functional groups.[10] It utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[7][8]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.2 eq) or EDC (1.5 eq) in anhydrous DCM to the cooled reaction mixture. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU and wash the filter cake with DCM.
-
Dilute the filtrate with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the final product.[7]
Protocol 2: Esterification via Acid Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol. This method is often high-yielding but requires the handling of moisture-sensitive and corrosive reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired alcohol
-
Triethylamine (TEA) or Pyridine
-
Toluene or Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
Step 1: Acid Chloride Formation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Suspend the acid in anhydrous toluene.
-
Addition of Reagents: Add a catalytic amount of DMF. At 0 °C, slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary to ensure complete conversion.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude benzothiazole-5-carbonyl chloride is typically used in the next step without further purification.
Step 2: Ester Formation
-
Reaction Setup: Dissolve the crude acid chloride from Step 1 in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the desired alcohol (1.5 eq) followed by the slow addition of triethylamine (2.0 eq) or pyridine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ester.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described esterification protocols.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Esterification via Acid Chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. 5-Benzothiazolecarboxylic Acid [myskinrecipes.com]
- 7. inpressco.com [inpressco.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Synthesis of Benzothiazole-5-Carboxamide from Benzothiazole-5-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzothiazole-5-carboxamide from its corresponding carboxylic acid. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and the ability to functionalize it, for instance by creating carboxamides, is crucial for the development of new therapeutic agents.[1] These protocols are designed to be clear and reproducible for researchers in both academic and industrial settings.
Introduction
Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them privileged structures in drug discovery.[1] The synthesis of benzothiazole-carboxamides is a key transformation that allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents on the amide nitrogen. This document focuses on the conversion of benzothiazole-5-carboxylic acid to the primary amide, a versatile intermediate for further chemical modifications. The primary method detailed here utilizes a modern peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its efficiency and mild reaction conditions.[2]
Reaction Scheme
The overall synthetic transformation is the conversion of a carboxylic acid to a primary carboxamide.
Figure 1: General reaction scheme for the synthesis of benzothiazole-5-carboxamide.
Experimental Protocols
Method 1: HATU-Mediated Amide Coupling
This protocol describes the synthesis of benzothiazole-5-carboxamide using HATU as the coupling agent and ammonium chloride as the ammonia source. This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add ammonium chloride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford benzothiazole-5-carboxamide.
Method 2: Thionyl Chloride Mediated Amide Formation
This is a more traditional two-step method involving the formation of an acyl chloride followed by amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Benzothiazole-5-carbonyl chloride
-
To a suspension of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzothiazole-5-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Benzothiazole-5-carboxamide
-
Dissolve the crude benzothiazole-5-carbonyl chloride in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Method 1 (HATU) | Method 2 (SOCl₂) |
| Coupling Agent | HATU | SOCl₂ |
| Amine Source | Ammonium Chloride | Aqueous Ammonia |
| Base | DIPEA | - (excess NH₃) |
| Solvent | DMF | DCM or Toluene |
| Temperature | Room Temperature | Reflux (Step 1), 0 °C to RT (Step 2) |
| Reaction Time | 2-4 hours | 3-5 hours (total) |
Table 2: Physicochemical and Characterization Data
| Property | This compound | Benzothiazole-5-carboxamide (Predicted) |
| Molecular Formula | C₈H₅NO₂S | C₈H₆N₂OS |
| Molecular Weight | 179.19 g/mol | 178.21 g/mol |
| Appearance | Off-white to yellow solid | White to off-white solid |
| Melting Point | 256-262 °C | ~190-200 °C (by analogy to thiazole-5-carboxamide) |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 9.4 (s, 1H), 8.6 (d, 1H), 8.3 (d, 1H), 8.0 (dd, 1H) | δ ~9.5 (s, 1H), 8.7 (s, 1H), 8.3 (d, 1H), 8.2 (s, 1H, CONH ), 7.9 (d, 1H), 7.6 (s, 1H, CONH ) |
| ¹³C NMR (DMSO-d₆) | δ ~167, 155, 154, 135, 128, 126, 125, 123 | δ ~168, 156, 154, 134, 127, 125, 124, 122 |
Note: The characterization data for benzothiazole-5-carboxamide is predicted based on general chemical principles and data for analogous compounds, as specific experimental data was not found in the searched literature.
Workflow and Logic Diagrams
Figure 2: Experimental workflow for the HATU-mediated synthesis of benzothiazole-5-carboxamide.
Figure 3: Conceptual pathway of the HATU-mediated amidation reaction.
Conclusion
The synthesis of benzothiazole-5-carboxamide from its corresponding carboxylic acid can be efficiently achieved using modern amide coupling reagents such as HATU. This method offers advantages in terms of mild reaction conditions and potentially high yields. For instances where HATU is not available, a more classical approach using thionyl chloride to form the acyl chloride intermediate is also a viable option. The protocols provided herein offer a detailed guide for researchers to successfully perform this important transformation in the synthesis of novel benzothiazole-based compounds for drug discovery and development.
References
Application Notes and Protocols: Benzothiazole-5-carboxylic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzothiazole-5-carboxylic acid and its derivatives as ligands in coordination chemistry. The document details the synthesis of the ligands and their metal complexes, summarizes their key applications, and provides representative experimental protocols. The information is intended to serve as a foundational resource for researchers exploring the potential of these compounds in sensing, catalysis, and medicinal chemistry.
Introduction to Benzothiazole-Based Ligands
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and materials chemistry.[1] The rigid benzothiazole scaffold is present in numerous biologically active molecules, exhibiting a wide array of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] In coordination chemistry, benzothiazole-based ligands, particularly those functionalized with carboxylic acids, act as versatile building blocks for the construction of metal-organic frameworks (MOFs) and discrete coordination complexes. The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group provide excellent coordination sites for a variety of metal ions.
Synthesis of Benzothiazole Carboxylic Acid Ligands
The synthesis of benzothiazole carboxylic acids typically involves the condensation of an appropriately substituted aminothiophenol with a carboxylic acid derivative. A general and adaptable method for the synthesis of a related isomer, 2-aminobenzothiazole-6-carboxylic acid, is presented below, which can be modified for the synthesis of the 5-carboxylic acid isomer by starting with 3-amino-4-mercaptobenzoic acid.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
4-Aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1 M and concentrated)
Procedure:
-
Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol.
-
To this suspension, add sodium thiocyanate (65 g, 0.8 mol).
-
Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Slowly add bromine (38 mL, 0.73 mol) dropwise, ensuring the internal temperature remains below -5 °C.
-
Stir the mixture for 2 hours at this temperature.
-
Collect the resulting precipitate by filtration.
-
Suspend the precipitate in 350 mL of 1 M HCl and heat to reflux for 30 minutes.
-
Filter the hot suspension rapidly.
-
To the hot filtrate, add 150 mL of concentrated HCl to precipitate the product.
-
Collect the white solid of 2-aminobenzothiazole-6-carboxylic acid by filtration, wash with cold water, and dry. The product can be used in the next step without further purification.[3]
Synthesis of Coordination Complexes
Benzothiazole carboxylic acid ligands readily form complexes with a variety of transition metals. The following is a general protocol for the synthesis of a metal complex, which can be adapted for specific metal ions and desired stoichiometries.
Experimental Protocol: General Synthesis of a Benzothiazole Carboxylic Acid-Metal Complex
This is a representative protocol based on common methods for synthesizing complexes with benzothiazole-based ligands.[5][6]
Materials:
-
This compound (or a derivative)
-
A metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the benzothiazole carboxylic acid ligand (2 mmol) in hot ethanol (50 mL).
-
In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in ethanol (25 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If necessary, add a few drops of triethylamine to deprotonate the carboxylic acid and facilitate coordination.
-
Reflux the resulting mixture for 3-4 hours.
-
Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Characterization of Ligands and Complexes
The synthesized ligands and their metal complexes can be characterized by a suite of analytical and spectroscopic techniques to confirm their identity, purity, and structure.
| Technique | Purpose |
| Elemental Analysis (C, H, N, S) | To determine the empirical formula and confirm the stoichiometry of the complex. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, COO⁻) upon complexation. |
| UV-Vis Spectroscopy | To study the electronic transitions within the ligand and the d-d transitions in the metal complexes, providing information about the coordination geometry. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the diamagnetic ligands and their complexes in solution. |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the ligand and the complex. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complexes and determine the presence of coordinated or lattice solvent molecules. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state. |
Applications of Benzothiazole-Metal Complexes
Coordination complexes of benzothiazole carboxylic acid and its derivatives have shown significant promise in various fields, primarily driven by their diverse biological activities and interesting photophysical properties.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzothiazole-metal complexes against a range of human cancer cell lines. The coordination of the benzothiazole ligand to a metal center can enhance the cytotoxic effect compared to the free ligand.[7][8]
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Ru(η⁶-p-cymene)(L)Cl] (L = 2-phenylbenzothiazole) | A549 (Lung Carcinoma) | 1.8 | [7] |
| [Ru(η⁶-p-cymene)(L)Cl] (L = 2-(4-fluorophenyl)benzothiazole) | SW480 (Colon Adenocarcinoma) | 1.2 | [7] |
| SBI-Co (Schiff base-Co(II) complex) | DU145 (Prostate Cancer) | 16.21 µg/mL | [9] |
| SBI-Cu (Schiff base-Cu(II) complex) | DU145 (Prostate Cancer) | 25.53 µg/mL | [9] |
| Platinum(II) Complex (L1Pt) | HeLa (Cervical Cancer) | 12.33 | [8] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity
Benzothiazole-based coordination compounds have also been extensively investigated for their antibacterial and antifungal properties. The chelation of the metal ion can increase the lipophilicity of the ligand, facilitating its transport across the microbial cell membrane and enhancing its antimicrobial efficacy.
| Complex | Microorganism | Zone of Inhibition (mm) | Reference |
| Copper(II) Schiff Base Complex | E. coli | 11 | [10] |
| Copper(II) Schiff Base Complex | S. aureus | 9 | [10] |
| Benzothiazole derivative (A07) | E. coli | MIC = 7.81 µg/mL | [11] |
| Benzothiazole derivative (A07) | S. aureus | MIC = 15.6 µg/mL | [11] |
| Benzothiazole derivative (A10) | E. coli | 19 | [11] |
Zone of inhibition indicates the area where bacterial growth is prevented by the compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Photoluminescence
Lanthanide complexes incorporating benzothiazole-substituted pyridine-2-carboxylate ligands have been shown to exhibit strong luminescence. These properties are of interest for applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs).
| Complex | Medium | Quantum Yield (%) | Reference |
| [Eu(L)₂(H₂O)₂] (L = benzothiazole-substituted pyridine-2-carboxylate) | Solid State | 12-14 | [12][13] |
| [Eu(L)₂(DMSO)₂] | DMSO | 29-39 | [12][13] |
| [Eu(β-diketonate)₃(DPEPO)] | Solution | up to 80 | [14] |
Quantum yield is a measure of the efficiency of the emission of photons after absorption of photons.
Visualized Workflows and Pathways
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis and characterization of benzothiazole-metal complexes.
Diagram 2: Simplified Anticancer Mechanism
Caption: A simplified representation of the potential anticancer mechanism of benzothiazole-metal complexes.
References
- 1. jchr.org [jchr.org]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates as efficient sensitizers of europium luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Europium complexes with high total photoluminescence quantum yields in solution and in PMMA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of Benzothiazole-5-carboxylic Acid in the Synthesis of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole nucleus is a versatile scaffold, and modifications at its various positions can lead to significant changes in biological activity. Benzothiazole-5-carboxylic acid, in particular, serves as a key starting material for the synthesis of novel antimicrobial agents. The carboxylic acid group at the 5-position is an ideal handle for derivatization, allowing for the creation of diverse libraries of compounds, most notably N-substituted carboxamides. This functionalization is crucial for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its interaction with microbial targets and overall efficacy.
I. Synthesis of N-Substituted Benzothiazole-5-Carboxamides
The primary application of this compound in this context is its conversion to a variety of amide derivatives. The amide bond formation is a robust and well-established reaction in organic synthesis. The general strategy involves the activation of the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine.
Protocol 1: General Synthesis of N-Aryl/Alkyl Benzothiazole-5-Carboxamides
This protocol details a two-step process for the synthesis of a diverse range of benzothiazole-5-carboxamide derivatives. The first step involves the activation of the carboxylic acid by converting it to an acyl chloride. The second step is the coupling of the acyl chloride with a desired amine.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Substituted primary or secondary amines (Aryl or Alkyl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., Ethyl acetate, Hexane, Ethanol)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chromatography column (for purification, if necessary)
-
Standard glassware for extraction and filtration
Step 1: Synthesis of Benzothiazole-5-carbonyl chloride (Intermediate)
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the stirring suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC (or until gas evolution ceases).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude benzothiazole-5-carbonyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of N-Substituted Benzothiazole-5-carboxamide (Final Product)
-
Dissolve the crude benzothiazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve the desired substituted amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirring solution of the acyl chloride at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure N-substituted benzothiazole-5-carboxamide.
Application Notes and Protocols for the Synthesis of Anticancer Compounds from Benzothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer compounds derived from Benzothiazole-5-carboxylic acid. This document outlines the synthetic pathways, experimental procedures, and biological evaluation techniques relevant to the development of new therapeutic agents based on the benzothiazole scaffold.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. The benzothiazole nucleus serves as a versatile scaffold for the design and synthesis of novel molecules that can interact with various biological targets implicated in cancer progression. This document focuses on the use of this compound as a starting material for generating diverse libraries of compounds for anticancer drug discovery.
Synthetic Strategies
The primary synthetic strategy involves the derivatization of the carboxyl group at the 5-position of the benzothiazole ring to generate a variety of functionalized analogs, such as amides and hydrazide-hydrazones. These modifications allow for the exploration of the structure-activity relationship (SAR) and the optimization of anticancer potency.
A general workflow for the synthesis of benzothiazole-5-carboxamide derivatives is depicted below.
Caption: General workflow for the synthesis of Benzothiazole-5-carboxamide derivatives.
Experimental Protocols
General Protocol for the Synthesis of Benzothiazole-5-carboxamide Derivatives
This protocol is a representative method for the synthesis of N-substituted benzothiazole-5-carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and Hydroxybenzotriazole (HOBt)
-
Substituted amines
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of Carboxylic Acid:
-
Method A (Acid Chloride): To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq). Reflux the mixture for 2-3 hours. After completion of the reaction, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzothiazole-5-carbonyl chloride.
-
Method B (Coupling Agents): To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid from step 1, add a solution of the desired substituted amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq) in the appropriate solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzothiazole-5-carboxamide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized benzothiazole-5-carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in the complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
The anticancer activity of synthesized benzothiazole derivatives is typically presented in terms of their IC₅₀ values against various cancer cell lines. The following table provides an illustrative example of how such data can be structured.
Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Exemplary Benzothiazole-carboxamide Hybrids
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HEK-293 (Normal Kidney) |
| 6j (4-OH) | 6.56 | 7.83 | > 50 |
| Doxorubicin | 0.89 | 1.12 | Not Reported |
Data is illustrative and based on analogous compounds reported in the literature.[2]
Signaling Pathways and Mechanism of Action
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. A simplified representation of a potential mechanism of action is shown below.
Caption: Simplified diagram of a potential anticancer mechanism of benzothiazole derivatives.
Further investigations into the specific molecular targets and signaling pathways affected by novel this compound derivatives are crucial for understanding their mechanism of action and for their future development as therapeutic agents.
References
Application Notes and Protocols: Fluorescent Probes Derived from Benzothiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of fluorescent probes based on the Benzothiazole-5-carboxylic acid scaffold. This core structure offers a versatile platform for the design of novel imaging agents due to the inherent fluorescence of the benzothiazole moiety and the reactive handle provided by the carboxylic acid group for conjugation to various recognition units. These probes are instrumental in elucidating cellular processes and identifying potential therapeutic targets.
Introduction to this compound Based Probes
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit favorable photophysical properties, including significant Stokes shifts and high quantum yields, making them excellent candidates for the development of fluorescent probes.[1][2] The introduction of a carboxylic acid group at the 5-position of the benzothiazole ring provides a crucial functional group for synthetic elaboration. This carboxylic acid can be readily converted to an amide, ester, or other functionalities, allowing for the attachment of specific moieties that can recognize and interact with a wide range of biological analytes such as reactive oxygen species (ROS), biothiols, and metal ions.[2][3][4] The fluorescence of the benzothiazole core can be modulated ("turned on" or "turned off") upon binding to the target analyte, enabling the visualization and quantification of these species in complex biological systems.[1]
Applications in Cellular Imaging
Fluorescent probes derived from this compound have emerged as powerful tools for real-time imaging of various analytes within living cells. Their applications span a wide range of biological investigations, from understanding fundamental cellular signaling to screening potential drug candidates.
Detection of Reactive Oxygen Species (ROS)
Analyte: Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a key reactive oxygen species involved in a multitude of cellular signaling pathways and is also implicated in oxidative stress-related diseases.[1] Benzothiazole-based probes are frequently designed with a boronate ester as the H₂O₂-reactive moiety. In the presence of H₂O₂, the boronate is cleaved, leading to the release of the highly fluorescent benzothiazole fluorophore in a "turn-on" response.[1]
Signaling Pathway Visualization:
The following diagram illustrates a simplified signaling pathway involving hydrogen peroxide, which can be monitored using benzothiazole-based fluorescent probes.
Caption: H₂O₂ signaling pathway and probe activation.
Detection of Biothiols
Analytes: Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH)
Biothiols are crucial for maintaining cellular redox homeostasis.[3] Fluorescent probes for biothiols are often designed based on the cleavage of a recognition group, such as a 2,4-dinitrobenzenesulfonate, by the thiol group. This cleavage event disrupts a photoinduced electron transfer (PET) process, leading to a "turn-on" fluorescence response.[3][5]
Detection of Metal Ions
Analytes: Zinc (Zn²⁺), Copper (Cu²⁺), Mercury (Hg²⁺)
Metal ions play vital roles as cofactors in enzymes and in cellular signaling. However, their dysregulation can lead to cellular toxicity.[4] Benzothiazole-based probes for metal ions typically contain a chelating moiety that binds to the specific metal ion. This binding event can cause a change in the electronic properties of the fluorophore, resulting in either fluorescence enhancement or quenching.[4]
Quantitative Data Summary
The photophysical properties of representative benzothiazole-based fluorescent probes are summarized in the table below.
| Probe Name (Example) | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| BT-BO | H₂O₂ | ~324 | ~604 | Not Reported | Not Reported | [1] |
| TZ-BO | H₂O₂ | ~380 | ~542 | Not Reported | Not Reported | [1] |
| Probe 1 | Biothiols (Cys) | 413 | 530 | Not Reported | 0.12 µM | [3][5] |
| BT | Hg²⁺ / Cu²⁺ | Not Reported | Ratiometric / Quenching | Not Reported | Not Reported | [4] |
| BTH-MPH | General Cell Imaging | Not Reported | 510 and 570 | Not Reported | Not Reported | [6] |
Experimental Protocols
The following are generalized protocols for the application of benzothiazole-based fluorescent probes in live cell imaging. Specific parameters such as probe concentration and incubation times should be optimized for each probe and cell line.
General Workflow for Live Cell Imaging
Caption: A generalized workflow for cellular imaging experiments.
Protocol for Detection of Exogenous H₂O₂[1]
-
Cell Culture:
-
Culture mammalian cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto confocal dishes to achieve 60-70% confluency for the experiment.
-
Allow cells to adhere for at least 24 hours.
-
-
Probe Loading:
-
Prepare a stock solution of the benzothiazole-based probe in DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free medium or PBS to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution and incubate for 30-45 minutes at 37°C.
-
-
H₂O₂ Treatment:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentration of H₂O₂ (e.g., 10-100 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Mount the confocal dish on the microscope stage.
-
Excite the probe at its specific excitation wavelength and collect the emission signal.
-
Capture fluorescent images.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the cells using software such as ImageJ or FIJI. The increase in fluorescence intensity correlates with the concentration of H₂O₂.
-
Protocol for Detection of Endogenous H₂O₂[1]
-
Follow steps 1 and 2 from the exogenous H₂O₂ protocol.
-
Induction of Endogenous H₂O₂:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., 1 µg/mL Phorbol 12-myristate 13-acetate - PMA).
-
Incubate for 30-60 minutes at 37°C.
-
-
Follow steps 4 and 5 from the exogenous H₂O₂ protocol to image and analyze the results.
Synthesis of Benzothiazole-Based Probes
The synthesis of benzothiazole-based probes generally involves a two-step process. The first step is the formation of the benzothiazole core, followed by the attachment of the analyte-specific recognition moiety. The carboxylic acid group at the 5-position can be incorporated either in the initial benzothiazole synthesis or introduced later through functional group manipulation, providing a versatile point of attachment.
General Synthesis Scheme:
Caption: Generalized synthetic route for the probes.
Conclusion
Fluorescent probes derived from this compound represent a highly adaptable and effective class of tools for biological research. Their favorable photophysical properties, coupled with the synthetic versatility afforded by the carboxylic acid group, enable the development of probes for a diverse array of important biological analytes. The protocols and data presented here provide a foundation for researchers to utilize these powerful imaging agents to advance our understanding of cellular function and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells [mdpi.com]
- 4. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemmpress.com [stemmpress.com]
The Pivotal Role of Benzothiazole-5-carboxylic Acid in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole-5-carboxylic acid serves as a critical building block in the development of a new generation of agrochemicals. Its rigid heterocyclic structure, combined with the reactive carboxylic acid group, provides a versatile scaffold for the synthesis of compounds with a broad spectrum of biological activities. Derivatives of benzothiazole have demonstrated significant potential as fungicides, herbicides, and insecticides, making this compound a molecule of high interest in the agrochemical industry.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of its key derivatives. The accompanying data highlights the efficacy of benzothiazole-based compounds in various agrochemical applications.
Synthetic Utility and Applications
This compound is primarily utilized as a precursor for the synthesis of more complex molecules, particularly amides and esters. The derivatization of the carboxylic acid group allows for the introduction of diverse functionalities, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This targeted modification is crucial for optimizing factors such as potency, selectivity, and environmental persistence.
Key Application Areas:
-
Fungicides: Benzothiazole derivatives, particularly amides, have shown promising fungicidal activity against a range of plant pathogens.[1][2] The amide linkage can interact with target proteins in fungi, leading to the disruption of essential biological processes.[2]
-
Herbicides: Certain benzothiazole derivatives exhibit herbicidal properties, interfering with vital processes in weed species.[3][4] The structural diversity achievable from this compound allows for the exploration of various modes of action.
-
Insecticides: The benzothiazole scaffold has been incorporated into molecules with insecticidal activity, offering potential new solutions for pest management.[5]
The general workflow for utilizing this compound in agrochemical synthesis involves the initial activation of the carboxylic acid group, followed by reaction with a suitable nucleophile (an amine or alcohol) to form the desired amide or ester derivative.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of Benzothiazole-5-carbonyl chloride
This protocol details the conversion of this compound to its highly reactive acid chloride derivative, a key intermediate for subsequent reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous toluene to dissolve the starting material.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 equivalents) or oxalyl chloride (1.5 equivalents) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude Benzothiazole-5-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Benzothiazole-5-carboxamide Derivatives
This protocol describes the synthesis of N-substituted benzothiazole-5-carboxamides from Benzothiazole-5-carbonyl chloride.
Materials:
-
Benzothiazole-5-carbonyl chloride (from Protocol 1)
-
Desired amine (R-NH₂, 1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude Benzothiazole-5-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the cooled acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired Benzothiazole-5-carboxamide derivative.
Protocol 3: Synthesis of this compound Ester Derivatives
This protocol outlines the esterification of Benzothiazole-5-carbonyl chloride.
Materials:
-
Benzothiazole-5-carbonyl chloride (from Protocol 1)
-
Desired alcohol (R-OH, 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude Benzothiazole-5-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add the desired alcohol (1.2 equivalents) followed by the slow addition of triethylamine (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound ester derivative.
Data Presentation
The following tables summarize the biological activity of various benzothiazole derivatives, demonstrating their potential in agrochemical applications. While not all derivatives are explicitly synthesized from this compound, they represent the types of structures and activities that can be achieved through its derivatization.
Table 1: Fungicidal Activity of Benzothiazole Derivatives
| Compound ID | Target Fungi | Concentration | Inhibition Rate (%) | Reference |
| Amide Derivative A | Botrytis cinerea | 1000 mg/L | 88.9 | [6] |
| Amide Derivative B | Botrytis cinerea | 50 mg/L | 80 | [6] |
| Amide Derivative C | Gibberella zeae | 50 mg/L | 75 | [6] |
| Thioether Derivative D | Rhizoctonia solani | 50 mg/L | 92 | [6] |
| Thioether Derivative E | Botrytis cinerea | 50 mg/L | 97 | [6] |
Table 2: Herbicidal Activity of Benzothiazole Derivatives
| Compound ID | Weed Species | Application | Activity | Reference |
| N,O-acetal A | Dicotyledon weeds | Post-emergence | Good | [3] |
| N,O-acetal B | Monocotyledon weeds | Post-emergence | Good | [3] |
Table 3: Insecticidal Activity of Benzothiazole Derivatives
| Compound ID | Pest Species | Concentration | Activity | Reference |
| Coumarin Derivative A | Plutella xylostella | 400 mg/L | Encouraging | [7] |
| Coumarin Derivative B | Aphis fabae | 400 mg/L | Encouraging | [7] |
Signaling Pathways and Logical Relationships
The development of agrochemicals from this compound follows a logical progression from initial synthesis to biological evaluation. The ultimate goal is to identify lead compounds with high efficacy and favorable safety profiles for crop protection.
These application notes and protocols are intended to serve as a guide for researchers in the field of agrochemical synthesis. The versatility of this compound as a scaffold, combined with the outlined synthetic methodologies, provides a strong foundation for the development of novel and effective crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals [ouci.dntb.gov.ua]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Aryl Benzothiazole-5-Carboxamides via HATU-Mediated Amide Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental procedure for the synthesis of N-aryl benzothiazole-5-carboxamides through a robust and efficient HATU-mediated amide coupling reaction. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these biological effects are attributed to the modulation of key cellular signaling pathways. This protocol offers a reliable method for the synthesis of a key benzothiazole scaffold, facilitating further investigation into its therapeutic potential.
Introduction
Benzothiazole-containing molecules are privileged scaffolds in drug discovery, known to interact with a variety of biological targets.[1] Notably, derivatives of the benzothiazole core have been identified as potent inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases, such as the STAT3 and NF-κB pathways.[3][4][5] The amide functionality is a cornerstone of many pharmaceutical compounds, and its incorporation into the benzothiazole framework allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.
The formation of an amide bond is typically achieved through the coupling of a carboxylic acid and an amine.[6] While several coupling reagents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient reagent for this transformation, particularly for challenging substrates.[6][7] HATU is favored for its rapid reaction times, high yields, and ability to minimize racemization.[6]
This document outlines a detailed protocol for the HATU-mediated amide coupling of Benzothiazole-5-carboxylic acid with a representative aromatic amine, 4-fluoroaniline.
Signaling Pathway Context: Benzothiazole Derivatives as STAT3 Inhibitors
Benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is a critical mediator of tumorigenesis.[3][4] The canonical STAT3 pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in cell proliferation, survival, and angiogenesis.[8][9] By inhibiting this pathway, benzothiazole-based compounds can exert their anti-cancer effects.
Experimental Workflow
The general workflow for the synthesis of N-aryl benzothiazole-5-carboxamides involves the activation of the carboxylic acid with HATU, followed by the nucleophilic attack of the amine to form the amide bond. The process includes reaction setup, monitoring, work-up, and purification.
Experimental Protocols
Materials and Reagents
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
5% aqueous Lithium Chloride (LiCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired aniline derivative (1.1 eq.) and DIPEA (3.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (2 x 50 mL) to remove DMF, followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired N-aryl benzothiazole-5-carboxamide.
Data Presentation
The following table summarizes the representative yields for the amide coupling of this compound with various substituted anilines using the HATU-mediated protocol.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylbenzothiazole-5-carboxamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)benzothiazole-5-carboxamide | 88 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)benzothiazole-5-carboxamide | 82 |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)benzothiazole-5-carboxamide | 90 |
| 5 | 4-Nitroaniline | N-(4-nitrophenyl)benzothiazole-5-carboxamide | 75 |
Conclusion
The HATU-mediated amide coupling protocol described herein provides an efficient and high-yielding method for the synthesis of N-aryl benzothiazole-5-carboxamides. This procedure is applicable to a range of substituted anilines, demonstrating its utility in the generation of libraries of benzothiazole derivatives for drug discovery and medicinal chemistry applications. The straightforward workflow and purification make this a valuable tool for researchers in the field.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzothiazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of Benzothiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the synthesis of benzothiazole derivatives. The primary causes often revolve around incomplete reaction, side reactions, and suboptimal reaction conditions.[1]
-
Potential Causes:
-
Incomplete Cyclization: The condensation reaction between 4-amino-3-mercaptobenzoic acid and the one-carbon source (e.g., formic acid) may not have gone to completion.
-
Side Reactions: Undesired side reactions can consume starting materials and generate impurities. A common side reaction is the oxidation of the 4-amino-3-mercaptobenzoic acid starting material, which can lead to the formation of disulfide-linked dimers and polymers.[2]
-
Suboptimal Catalyst Concentration or Activity: If using a catalyst such as polyphosphoric acid (PPA), its concentration and activity are crucial for efficient cyclization. PPA is hygroscopic and its dehydrating power can be diminished if it has absorbed moisture.[3]
-
Improper Temperature Control: Both excessively high and low temperatures can negatively impact the reaction rate and selectivity. High temperatures can promote decarboxylation of the product or starting material, or lead to other side reactions.[1]
-
-
Solutions & Optimization:
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). If using PPA, a stepwise increase in temperature (e.g., holding at a lower temperature before increasing to the final reaction temperature) can be beneficial.[4]
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored PPA. Ensure all glassware is thoroughly dried before use.
-
Inert Atmosphere: The 4-amino-3-mercaptobenzoic acid is susceptible to oxidation.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[2]
-
Purity of Starting Materials: Ensure the 4-amino-3-mercaptobenzoic acid and the one-carbon source are of high purity. Impurities in the starting materials can interfere with the reaction.
-
Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
A2: Byproduct formation is a primary cause of low yield and difficulties in purification.
-
Common Byproducts and Impurities:
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-amino-3-mercaptobenzoic acid in the product mixture.
-
Disulfide Dimers: Oxidation of the thiol group in 4-amino-3-mercaptobenzoic acid can lead to the formation of a disulfide-linked dimer.[2]
-
Polymeric Materials: Under harsh conditions, the starting material can polymerize, leading to insoluble, dark-colored materials.[2]
-
Decarboxylated Product: At elevated temperatures, the carboxylic acid group on the benzothiazole ring may be lost, leading to the formation of benzothiazole.
-
-
Minimization Strategies:
-
Reaction Monitoring: Regularly monitor the reaction progress using TLC to avoid prolonged reaction times at high temperatures once the starting material is consumed.
-
Temperature Control: Maintain the reaction temperature within the optimal range and avoid excessive heating.
-
Inert Atmosphere: As mentioned previously, using an inert atmosphere will significantly reduce oxidative side products.[2]
-
Purification: Employ appropriate purification techniques (see Q3) to remove these byproducts.
-
Q3: The color of my final product is off-white or brownish, suggesting impurities. How can I improve its purity and color?
A3: The desired this compound is a solid.[5] Discoloration often indicates the presence of oxidized or polymeric impurities.
-
Purification Methods:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[6]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, common solvents include water, ethanol, or a mixture of ethanol and water.[7][8] Trial and error with small amounts of product may be necessary to find the optimal solvent system.
-
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be purified by dissolving the crude material in a dilute aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. Neutral impurities can then be removed by extraction with an organic solvent (e.g., ethyl acetate). The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Activated Charcoal Treatment: If the product is colored due to highly conjugated impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. The charcoal is then removed by hot filtration.[9]
-
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for this compound?
A: A prevalent method is the condensation of 4-amino-3-mercaptobenzoic acid with formic acid, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA). The reaction involves the formation of an intermediate formamide followed by intramolecular cyclization.
Q: What is the role of Polyphosphoric Acid (PPA) in this synthesis?
A: PPA serves as both a catalyst and a dehydrating agent.[3] It facilitates the condensation reaction and the subsequent cyclization by removing the water molecule that is formed, thus driving the reaction to completion. Due to its high viscosity, it is easier to work with at elevated temperatures (above 60 °C).[3]
Q: Can I use other reagents instead of formic acid?
A: Yes, other one-carbon synthons can be used. For example, triethyl orthoformate can be used in the presence of an acid catalyst. The choice of reagent may influence the reaction conditions and yield.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[1] A suitable eluent system would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid group remains protonated.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Benzothiazole Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 120 | 10 | No Reaction |
| 2 | Alum (10) | 100 | 5 | 97 |
| 3 | Alum (10) | 80 | 10 | Lower |
| 4 | Alum (10) | 120 | 5 | Lower |
| 5 | Montmorillonite K-10 (10) | 100 | 5 | High |
| 6 | Glacial Acetic Acid | 100 | 5 | High |
Data adapted from a study on a related benzothiazole synthesis, illustrating the impact of catalyst and temperature on yield.[10]
Table 2: Yields of Various 2-Substituted Benzothiazoles from Condensation of o-Aminothiophenols with Carboxylic Acids
| 2-Substituent | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aryl | PPA, 140 °C, 24 h | 80-90 | [11] |
| 2-Alkyl/Aryl | MeSO₃H/SiO₂, 140 °C, 2-12 h | 70-92 | [12] |
| 2-Aryl | Samarium(III) triflate, aqueous | 72-92 | [12] |
| 2-(p-nitrophenyl)-6-carboxylic acid | Pyridine, 80 °C, 1 h | 83 (intermediate) | [13] |
| 2-Aryl/Heteroaryl | PPA, 110-180 °C, 3 h | 31-74 | [12] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from related procedures)
This protocol is an adapted procedure based on the synthesis of similar benzothiazole and benzoxazole derivatives using polyphosphoric acid.[4]
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Formic acid (≥95%)
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (PPA) (e.g., 10 times the weight of the starting material). Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.
-
Addition of Reactants: To the heated PPA, add 4-amino-3-mercaptobenzoic acid (1 equivalent). Stir the mixture until a homogeneous solution or suspension is formed. Then, slowly add formic acid (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to about 80 °C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification (Acid-Base Extraction): a. Suspend the crude solid in a saturated aqueous solution of sodium bicarbonate. Stir until the solid dissolves (the carboxylic acid is converted to its sodium salt). b. Extract the solution with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers. c. Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the this compound. d. Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification (Recrystallization): a. Dissolve the crude or purified solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture). b. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. c. Filter the hot solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccsenet.org [ccsenet.org]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. peptide.com [peptide.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzothiazole-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Benzothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from 4-amino-3-mercaptobenzoic acid and a suitable cyclizing agent is showing low yield. What are the potential causes and solutions?
Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials, or the formation of side products. Here are some common issues and troubleshooting steps:
-
Incomplete Cyclization: The condensation and subsequent cyclization to form the benzothiazole ring may not have gone to completion.
-
Solution: Ensure your reaction has been given sufficient time. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction temperature or adding a catalyst. Common catalysts for this type of cyclization include various acids.[1][2]
-
-
Oxidation of Starting Material: The thiol group in 4-amino-3-mercaptobenzoic acid is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This dimer will not participate in the desired cyclization reaction.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using freshly prepared or purified 4-amino-3-mercaptobenzoic acid is also recommended.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for efficient synthesis.
-
Solution: Review the literature for optimized reaction conditions for similar benzothiazole syntheses.[2][3] Experiment with different solvents and catalysts to find the best combination for your specific substrate. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for benzothiazole formation.[3][4]
-
Q2: I have an impurity in my final product with a higher molecular weight than this compound. What could it be?
A common higher molecular weight impurity is the disulfide of the starting material, bis(4-carboxy-2-aminophenyl) disulfide.
-
Cause: This side product forms due to the oxidation of the thiol group in 4-amino-3-mercaptobenzoic acid. This is especially prevalent if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Prevention: As mentioned previously, running the reaction under an inert atmosphere can significantly reduce the formation of this disulfide.
-
Removal: This impurity can often be removed by column chromatography or recrystallization.
Another possibility, though less common, is the formation of a dimer or oligomer of the benzothiazole product, especially under harsh reaction conditions.
Q3: My product seems to be decarboxylating. How can I avoid this?
Decarboxylation, the loss of the carboxylic acid group, can occur at high temperatures.
-
Cause: this compound, like other aromatic carboxylic acids, can decarboxylate when subjected to excessive heat.
-
Prevention: Avoid unnecessarily high reaction temperatures and prolonged heating. If a high temperature is required for cyclization, try to minimize the reaction time. Alternatively, explore synthetic routes that employ milder conditions, such as those using potent catalysts that allow for lower reaction temperatures.
Q4: I am observing an additional spot on my TLC that is less polar than my starting material but more polar than the desired product. What might this be?
This intermediate polarity spot could be the N-acylated intermediate, formed after the condensation of the amino group with the carboxylic acid (or its derivative) but before the final cyclization to form the thiazole ring.
-
Cause: Incomplete cyclization is the primary reason for the presence of this intermediate. The reaction may not have been heated long enough or at a high enough temperature for the ring closure to occur.
-
Solution: Increase the reaction time or temperature to promote the cyclization step. Monitoring the disappearance of this intermediate by TLC can help determine the required reaction time.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy | Troubleshooting/Removal |
| bis(4-carboxy-2-aminophenyl) disulfide | Oxidation of the thiol group in the starting material. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-purity starting materials. | Recrystallization or column chromatography. |
| N-(4-carboxy-2-mercaptophenyl)amide intermediate | Incomplete cyclization. | Increase reaction time or temperature. Use a suitable catalyst to promote cyclization. | Drive the reaction to completion by further heating. |
| Benzothiazole (decarboxylated product) | High reaction temperatures. | Avoid excessive heat. Use milder reaction conditions or catalysts. | Difficult to separate from the desired product due to similar properties. Prevention is key. |
| Esters of this compound | Use of alcohol as a solvent at high temperatures with acid catalysis. | Use a non-alcoholic solvent if esterification is a concern. | Hydrolyze the ester back to the carboxylic acid, or purify via chromatography. |
Reaction Pathway and Side Products
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Technical Support Center: Optimizing Reaction Yield for Benzothiazole-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzothiazole-5-carboxylic acid. Our goal is to help you optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
A1: Low overall yield in the synthesis of this compound can stem from several factors throughout the multi-step synthesis. The primary precursor, 4-amino-3-mercaptobenzoic acid, is prone to oxidation, and the cyclization step requires careful control of reaction conditions.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: The purity of the initial starting material, such as 4-aminobenzoic acid or 2-aminothiophenol derivatives, is crucial. Impurities can interfere with the subsequent reactions.
-
Solution: Ensure the purity of your starting materials by recrystallization or by purchasing from a reputable supplier.
-
-
Oxidation of Intermediates: The key intermediate, 4-amino-3-mercaptobenzoic acid, is highly susceptible to oxidation, where the thiol group (-SH) can oxidize to form disulfide bridges (-S-S-), leading to unwanted side products and reduced yield.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use freshly prepared and degassed solvents.
-
-
Incomplete Cyclization: The final ring-closure step to form the benzothiazole ring may not go to completion. This can be due to suboptimal temperature, reaction time, or catalyst activity.
-
Side Reactions: Unwanted side reactions, such as decarboxylation at high temperatures or polymerization of intermediates, can consume your desired product.[3]
-
Solution: Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.
-
Q2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of dark, tarry substances is a common issue in benzothiazole synthesis and is often due to the oxidation and polymerization of the 2-aminothiophenol intermediate.
Potential Causes & Solutions:
-
Oxidation of 2-Aminothiophenol Intermediate: The amino and thiol groups of the 4-amino-3-mercaptobenzoic acid intermediate are reactive and can readily oxidize and polymerize, especially in the presence of air and at elevated temperatures.
-
Solution: As mentioned previously, maintaining an inert atmosphere throughout the reaction is critical. Adding the reagents at a lower temperature and then gradually heating the reaction mixture can also help to control the initial stages of the reaction and minimize polymerization.
-
Q3: The purification of my crude this compound by recrystallization is resulting in low recovery. How can I improve this?
A3: Low recovery during recrystallization is often due to the choice of solvent, the volume of solvent used, or the cooling process.
Potential Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.
-
Solution: Conduct a solvent screen to find the optimal solvent or solvent mixture. For carboxylic acids, polar solvents like ethanol, methanol, water, or mixtures such as ethanol/water are often effective.[4]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a significant portion of the product remaining in the solution upon cooling, leading to low recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation before filtration.[5]
-
Data Presentation: Optimizing Reaction Conditions
While specific yield data for this compound is not extensively available in a comparative format, the following table provides a general overview of how different parameters can influence the yield of benzothiazole synthesis based on analogous reactions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Moderate to High | Methanesulfonic Acid/Silica | High[1][6] | The choice of acid catalyst can significantly impact the rate and efficiency of the cyclocondensation reaction. |
| Reaction Time | Short (e.g., 1-2 hours) | Variable | Long (e.g., 8-12 hours) | Higher (up to a point) | Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote side reactions. |
| Temperature | Moderate (e.g., 100-120 °C) | Generally Good | High (e.g., >150 °C) | Potentially Lower | Higher temperatures can increase reaction rates but may also lead to decarboxylation or other degradation pathways. |
| Atmosphere | Air | Lower | Inert (N₂ or Ar) | Higher | An inert atmosphere is crucial to prevent the oxidation of the thiol intermediate. |
Experimental Protocols
The synthesis of this compound can be approached via a multi-step process starting from 4-aminobenzoic acid. The following protocols are based on established synthetic transformations for similar compounds.
Protocol 1: Synthesis of 4-Amino-3-mercaptobenzoic acid (Key Intermediate)
This protocol outlines the synthesis of the key intermediate, which is then cyclized to form the benzothiazole ring.
Step 1: Diazotization of 4-Aminobenzoic Acid and Thiolation
-
Suspend 4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a sulfur source, such as potassium ethyl xanthate.
-
Slowly add the cold diazonium salt solution to the sulfur source solution. An intermediate will precipitate.
-
Hydrolyze the intermediate by heating with a strong base (e.g., sodium hydroxide) to yield 4-amino-3-mercaptobenzoic acid.
-
Acidify the solution to precipitate the crude product.
-
Purify the crude 4-amino-3-mercaptobenzoic acid by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
Protocol 2: Cyclization to this compound
-
Combine the purified 4-amino-3-mercaptobenzoic acid with a suitable C1 source, such as formic acid or triethyl orthoformate.
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the optimal temperature (typically between 100-140 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the crude this compound by filtration.
Protocol 3: Purification of this compound by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
Technical Support Center: Benzothiazole Ring Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common issues encountered during the synthesis of the benzothiazole ring.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in benzothiazole synthesis are a common issue and can often be attributed to several factors. The most critical aspects to examine are the quality of your starting materials, the reaction conditions, and the potential for side reactions. Incomplete cyclization is a frequent culprit.[1]
Key troubleshooting steps include:
-
Reagent Purity: Ensure the 2-aminothiophenol is pure. This starting material is susceptible to oxidation, which can lead to the formation of a disulfide dimer and other byproducts, significantly reducing the yield of the desired benzothiazole.[2] If possible, use freshly purified 2-aminothiophenol.
-
Reaction Conditions: Temperature and reaction time are crucial. Suboptimal temperatures can lead to incomplete reactions or the formation of side products. It's recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of 2-aminothiophenol.[2]
Q2: I'm observing significant byproduct formation. How can I identify and minimize these unwanted products?
Byproduct formation can manifest as a complex mixture, making purification difficult and lowering the overall yield. Common byproducts include disulfide dimers from the oxidation of 2-aminothiophenol, benzothiazoline intermediates from incomplete oxidation, and various polymeric materials.[2][3]
To minimize byproducts:
-
Control Temperature: Excessively high temperatures can promote side reactions. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration might be beneficial.[2]
-
Use of Mild Oxidants: If an oxidant is required for the cyclization step, consider using a milder reagent. In some cases, air can serve as a sufficient and gentle oxidant.[2]
-
Inert Atmosphere: As mentioned for improving yield, an inert atmosphere is highly effective in preventing the oxidative dimerization of 2-aminothiophenol.[2]
Q3: My final product is off-white or yellowish, indicating impurities. How can I improve its purity and color?
Discoloration in the final product is a common sign of impurities. An effective purification strategy is to convert the crude benzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[1] Treatment with activated charcoal can also be effective in removing colored impurities.[1]
Troubleshooting Common Synthetic Procedures
Condensation of 2-Aminothiophenol with Aldehydes/Carboxylic Acids
This is one of the most common methods for synthesizing 2-substituted benzothiazoles.
Problem: Low conversion of starting materials.
-
Cause: Inadequate catalyst activity or concentration.
-
Solution: Screen different catalysts. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) are often used, while condensations with aldehydes can be catalyzed by various acids or even proceed under catalyst-free conditions at elevated temperatures.[4][5] Ensure the catalyst is not deactivated and is used in the appropriate amount.
Problem: Formation of a benzothiazoline intermediate.
-
Cause: Incomplete oxidation of the initially formed benzothiazoline to the aromatic benzothiazole.[3]
-
Solution: Ensure an adequate amount of an oxidizing agent is present. This could be air (oxygen) or a chemical oxidant. The choice of oxidant may need to be optimized for your specific substrate.[3]
Cyclization of Substituted Phenylthioureas
This method is often used for the synthesis of 2-aminobenzothiazoles.
Problem: Incomplete cyclization.
-
Cause: Suboptimal reaction time, temperature, or catalyst concentration.
-
Solution: Gradually increase the reaction time and monitor the progress by TLC. Optimize the temperature profile; for instance, a period at a lower temperature followed by heating at a higher temperature can be effective.[1] The concentration of the catalyst (e.g., bromine, hydrogen bromide) is also a critical parameter to optimize.[1]
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on how different experimental parameters can affect the yield of benzothiazole synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2-Substituted Benzothiazoles
| Catalyst | Aldehyde/Carboxylic Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H2O2/HCl | Various Aromatic Aldehydes | Ethanol | Room Temp | 45-60 min | 85-94 | [6][7] |
| SnP2O7 | Various Aromatic Aldehydes | Toluene | Reflux | 8-35 min | 87-95 | [7] |
| p-Toluene sulfonic acid | Acetylacetone | Acetonitrile | Room Temp | 1 h | >99 | [8] |
| MeSO3H/SiO2 | Chloroacetic Acid | --- | 140 | 2.5 h | 92 | [4] |
| None (Ultrasonic Probe) | Various Benzaldehydes | None | Room Temp | 20 min | 65-83 | [9] |
Table 2: Influence of Substituents on Aldehyde on Yield
| Aldehyde Substituent | Catalyst | Yield (%) | Reference |
| Electron-donating | H2O2/HCl | Excellent | [7] |
| Electron-withdrawing | H2O2/HCl | Excellent | [7] |
| Heteroaromatic | Ag2O (MW) | Lower | [6] |
| Aliphatic | Charcoal/Silica Gel (MW) | Lower | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).
-
Add ethanol as the solvent (a starting concentration of 0.1-0.5 M is recommended).
-
Add the catalyst to the mixture.
-
Add benzaldehyde (1 equivalent) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea
Materials:
-
p-Chlorophenylthiourea
-
Sulfuric acid (98%)
-
48% aqueous HBr
-
Methanol
-
Acetone
Procedure: [10]
-
In a suitable reaction vessel, dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.
-
Add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, maintaining the temperature at 45°-50° C.
-
Hold the mixture at 45°-50° C for 1.5 hours, then increase the temperature to 65°-70° C for 6 hours.
-
Cool the mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.
-
Cool the mixture again and filter the precipitated product.
-
Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole. (Yield: 128.4 g, 92%).
Visualizations
General Mechanism of Benzothiazole Formation
Caption: General reaction pathway for benzothiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Relationship between Key Reaction Parameters
Caption: Interplay of parameters affecting benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Benzothiazole-5-carboxylic Acid Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Benzothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities. For thermally stable compounds with crystalline properties, recrystallization is often a preferred first step due to its simplicity and scalability. Column chromatography is highly effective for separating the target compound from impurities with different polarities.
Q2: How do I select an appropriate recrystallization solvent for this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, polar solvents are generally a good starting point. Based on data for structurally similar compounds, suitable solvents for this compound could include ethanol/water mixtures, methanol, or aqueous acetic acid.[1][2][3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: My purified this compound is colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, and subsequent filtration and recrystallization can yield a colorless product.[3]
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction is a viable strategy for purifying carboxylic acids. The crude product can be dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified this compound, which can then be collected by filtration.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative purity analysis and impurity profiling.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantification (qNMR). Mass Spectrometry (MS) is useful for identifying impurities.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oily Precipitate Forms | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different recrystallization solvent system.[1] |
| Low Recovery | The product is too soluble in the cold recrystallization solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| Failure to Crystallize | The solution is not saturated enough. High concentration of impurities inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product if available. If impurity levels are high, a preliminary purification step like column chromatography may be necessary.[1] |
| Broad Melting Point Range | The product is still impure or contains residual solvent. | Re-purify the product using a different method or solvent system. Ensure the product is thoroughly dried under vacuum.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The chosen eluent system has incorrect polarity. | Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A gradient elution may be necessary. For carboxylic acids on silica gel, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Increase the polarity of the eluent. For highly polar compounds, a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water) might be more effective.[4] |
| Streaking of Spots on TLC/Column | The compound is acidic and interacting strongly with the silica gel. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce streaking.[7] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized for your specific crude material.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room and elevated temperatures to find a suitable solvent system. An ideal solvent will show high solubility when hot and low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent. It can also be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column. The progress of the separation can be monitored by TLC. For this acidic compound, adding a small percentage of acetic or formic acid to the mobile phase can improve separation.[7]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Improvement Data
The following table presents hypothetical data to illustrate the potential improvement in purity that can be achieved with different purification methods. Actual results will vary based on the initial purity of the crude product.
| Purification Method | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85% | 97.5% | 75% |
| Silica Gel Column Chromatography | 85% | 99.2% | 60% |
| Acid-Base Extraction followed by Recrystallization | 85% | 98.8% | 70% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. reddit.com [reddit.com]
avoiding disulfide byproduct formation in benzothiazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of benzothiazoles, with a specific focus on preventing the formation of disulfide byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide byproduct formation during benzothiazole synthesis?
The principal cause is the oxidation of the starting material, 2-aminothiophenol. The thiol group (-SH) is highly susceptible to oxidation, which leads to the dimerization of two 2-aminothiophenol molecules, forming 2,2'-dithiobis(aniline), a disulfide byproduct.[1][2] This side reaction is often accelerated by exposure to atmospheric oxygen, high temperatures, or the presence of strong oxidizing agents.[1]
Q2: My reaction mixture is turning dark and forming a tar-like substance, resulting in a low yield of the desired benzothiazole. What is likely happening?
The formation of dark, insoluble, or tar-like materials typically indicates the polymerization or dimerization of 2-aminothiophenol.[1] This occurs when the starting material oxidizes to form disulfide-linked dimers, which can further react to create polymeric byproducts.[1] This competing reaction pathway consumes the starting material, thereby reducing the yield of the target benzothiazole.
Q3: How can I minimize the premature oxidation of 2-aminothiophenol?
To minimize unwanted oxidation, several preventative measures can be taken:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly effective at preventing contact with atmospheric oxygen.[1]
-
Use Freshly Purified Starting Material: Impurities in commercially available 2-aminothiophenol can catalyze its oxidation. Purifying it by distillation or recrystallization immediately before use can remove these oxidized impurities.[1]
-
Control Reaction Temperature: Avoiding excessively high temperatures can slow the rate of the oxidation side reaction. A stepwise or gradual heating approach is often beneficial.[1]
Q4: Are there specific catalysts or reagents that can suppress disulfide formation while promoting benzothiazole synthesis?
Yes, the choice of catalyst and oxidant is critical.
-
Mild Oxidants: If an oxidant is required for the final cyclization step (from the benzothiazoline intermediate to the benzothiazole), using mild reagents is recommended. In some syntheses, air or molecular oxygen can serve as a gentle and effective oxidant under controlled conditions.[1][3] Systems like H₂O₂/HCl have also been used effectively.[4][5]
-
Hydrosilanes: The use of hydrosilanes, such as diethylsilane, has been shown to suppress the formation of byproducts by promoting the desired cyclization pathway.[4][6][7]
-
Visible Light/Photosensitizers: An interesting modern approach involves visible light-mediated synthesis where an in situ-generated disulfide acts as a photosensitizer, activating molecular oxygen to generate the necessary oxidants for the final dehydrogenation step, making the process more controlled and sustainable.[8]
Q5: How can I detect and quantify the disulfide byproduct in my reaction mixture?
The disulfide byproduct can be detected and quantified using standard analytical techniques.
-
Chromatography: Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction mixture, showing a separate spot for the byproduct. High-Performance Liquid Chromatography (HPLC) is a precise quantitative method.
-
Spectroscopy: Mass Spectrometry (MS) can confirm the presence of the dimer by identifying its corresponding molecular weight.
-
Chemical Methods: For quantification, a common strategy involves reducing the disulfide bonds back to thiols and then measuring the total thiol concentration. The initial free thiol concentration is measured first, followed by reduction of the disulfides (e.g., with DTT), and then a second measurement of the newly exposed thiols.[9]
Troubleshooting Guide
Problem 1: Low yield of benzothiazole with a significant amount of a high-molecular-weight byproduct.
-
Potential Cause: Oxidative dimerization of 2-aminothiophenol. The reaction conditions likely favor the intermolecular oxidation of the starting material over the desired intramolecular cyclization.[1][2]
-
Recommended Solutions:
-
Purge with Inert Gas: Before adding reagents, thoroughly purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment.[1]
-
Optimize Temperature: Lower the reaction temperature and potentially increase the reaction time to find a balance that favors product formation.
-
Evaluate Oxidant: If the synthesis requires an oxidant, consider switching to a milder one. Some protocols use DMSO or air as the oxidant in a controlled manner.[10]
-
Problem 2: The reaction stalls at the benzothiazoline intermediate, with incomplete conversion to the final benzothiazole product.
-
Potential Cause: The final oxidation (aromatization) step is inefficient. This can be due to an insufficient amount or activity of the oxidizing agent or steric hindrance from bulky substituents.[1][2]
-
Recommended Solutions:
-
Check Oxidant Stoichiometry: Ensure that the oxidizing agent is present in a sufficient molar ratio to drive the conversion.
-
Change Oxidant: If using a mild oxidant like air, a more potent one may be required for challenging substrates. Options include hydrogen peroxide, pyridinium chlorochromate (PCC), or iodine.[5][10]
-
Adjust pH: The efficiency of the oxidation step can be pH-dependent. Slightly basic conditions can sometimes facilitate air oxidation.[2]
-
Data on Synthetic Methodologies
The following tables summarize quantitative data from various synthetic protocols for forming 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting conditions that can influence byproduct formation.
Table 1: Comparison of Various Catalytic/Oxidant Systems
| Catalyst / Oxidant System | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp. | 45-60 min | 85-94% | [4][5] |
| L-proline / Microwave | Solvent-free | N/A | 5-10 min | 88-95% | [5][11] |
| [bmim][FeCl₄] (Ionic Liquid) | N/A | 80 °C | 30-90 min | 82-94% | [5] |
| Air / DMSO | DMSO | N/A | N/A | Good to Excellent | [10] |
| Iodine | Dichloromethane | N/A | N/A | Excellent | [4] |
| Visible Light / O₂ | Water | Room Temp. | N/A | Good to Excellent | [12] |
Table 2: Influence of Aldehyde Substituents on Yield
| Catalyst System | Aldehyde Substituent Type | General Yield Outcome | Observations | Reference |
| H₂O₂ / HCl | Electron Donating (EDG) & Withdrawing (EWG) | Excellent (85-94%) | Yield is largely independent of the substituent's electronic nature. | [4][5] |
| Bi₂O₃ NPs | EDG & EWG | High (75-95%) | Higher yields were observed with EWGs compared to EDGs. | [5] |
| L-proline / Microwave | EDG & EWG | High (88-95%) | Yield is largely independent of the substituent's electronic nature. | [5] |
| Ag₂O / Microwave | Heteroaromatic Aldehydes | Lower Yields | Cleavage of the heterocycle may occur under microwave conditions. | [5] |
Visualized Reaction Pathways and Workflows
The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.
Caption: Desired pathway for 2-substituted benzothiazole synthesis.
Caption: Competing pathway leading to disulfide byproduct formation.
Caption: Troubleshooting workflow for benzothiazole synthesis issues.
Key Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzothiazole under Inert Atmosphere
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
2-aminothiophenol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (anhydrous)
-
Catalyst (e.g., a few drops of glacial acetic acid)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol.
-
Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Add anhydrous ethanol as the solvent to achieve a concentration of approximately 0.2 M.
-
Add benzaldehyde, followed by the catalyst, to the stirring solution.
-
Heat the reaction mixture to reflux under the inert atmosphere and monitor its progress using TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.[1]
-
If the product precipitates, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[1]
-
Protocol 2: Purification of 2-Aminothiophenol by Vacuum Distillation
-
Safety Note: Perform this procedure in a well-ventilated fume hood, as 2-aminothiophenol has a strong, unpleasant odor.
-
Procedure:
-
Set up a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude 2-aminothiophenol in the distillation flask.
-
Slowly apply vacuum and begin to gently heat the flask using an oil bath.
-
Collect the fraction that distills at the appropriate boiling point for 2-aminothiophenol under the applied pressure (e.g., approx. 80-82 °C at 2 mmHg).
-
The purified product should be a colorless or pale-yellow oil. Store it under an inert atmosphere and in a cool, dark place, and use it as soon as possible.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 12. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide [organic-chemistry.org]
Technical Support Center: Synthesis of Benzothiazole-5-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzothiazole-5-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-substituted-benzothiazole-5-carboxylic acids?
A1: The most prevalent method is the condensation reaction between 4-amino-3-mercaptobenzoic acid and a variety of carbonyl compounds or their equivalents. Key starting materials for introducing the 2-substituent include:
-
Carboxylic Acids: Direct condensation with a carboxylic acid is a common and straightforward approach. This reaction is typically acid-catalyzed and often requires high temperatures.
-
Aldehydes: Condensation with aldehydes, followed by an oxidation step, yields 2-substituted benzothiazoles.
-
Acyl Chlorides: Acyl chlorides can react with 4-amino-3-mercaptobenzoic acid to form an amide intermediate, which then undergoes cyclization.
-
Nitriles: In the presence of a suitable catalyst, nitriles can also be used to form the benzothiazole ring.
Q2: What is the role of a catalyst in the synthesis of this compound derivatives?
A2: Catalysts are crucial for facilitating the cyclization and dehydration steps in benzothiazole synthesis. They function by activating the carbonyl group of the carboxylic acid or aldehyde, making it more susceptible to nucleophilic attack by the amino group of 4-amino-3-mercaptobenzoic acid. Common catalysts include:
-
Brønsted Acids: p-Toluenesulfonic acid (TsOH·H₂O) is a widely used, cost-effective, and easy-to-handle catalyst for these reactions.[1]
-
Dehydrating Agents/Acid Catalysts: A mixture of phosphorus pentoxide and methanesulfonic acid (P₂O₅/MeSO₃H) can serve as both a catalyst and a powerful dehydrating agent to drive the reaction towards completion.[2] Polyphosphoric acid (PPA) is also a common choice that acts as a solvent, catalyst, and dehydrating agent, though it often requires high reaction temperatures.[2][3][4]
-
Green Catalysts: Deep eutectic solvents (DESs) like [CholineCl][Imidazole]₂ are being explored as environmentally friendly catalysts and reaction media.[5]
Q3: How can I purify my final this compound derivative?
A3: The purification of these acidic compounds typically involves a combination of techniques:
-
Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral and basic impurities. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.
-
Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, aqueous ethanol, toluene, or a mixture of toluene and petroleum ether.[6]
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, is typically required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a more efficient dehydrating agent, such as a P₂O₅/MeSO₃H mixture, or conduct the reaction in a sealed vessel with a Dean-Stark trap to remove water.[2] |
| 2. Inactive catalyst. | - Use a fresh batch of catalyst. For Brønsted acids like TsOH·H₂O, ensure it has not absorbed excessive moisture.[1] | |
| 3. Poor quality of starting materials. | - Verify the purity of 4-amino-3-mercaptobenzoic acid and the corresponding carboxylic acid or aldehyde. The thiol group in 4-amino-3-mercaptobenzoic acid is susceptible to oxidation.[7] | |
| Formation of Multiple Side Products | 1. Decarboxylation of the starting material or product at high temperatures. | - Attempt the reaction at a lower temperature for a longer duration.- Consider protecting the carboxylic acid group as an ester before the condensation reaction, followed by deprotection. |
| 2. Oxidation of the thiol group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| 3. Polymerization or other side reactions. | - Optimize the stoichiometry of the reactants. An excess of one reactant may lead to side product formation. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. | - After the reaction, cool the mixture in an ice bath to induce precipitation. If that fails, carefully remove the solvent under reduced pressure and proceed with purification. |
| 2. Product is an oil or a waxy solid. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains oily, purification by column chromatography is recommended. | |
| 3. Tailing of the product spot on TLC plates. | - This is common for carboxylic acids on silica gel. Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and obtain a more defined spot. | |
| Inconsistent Reaction Outcomes | 1. Variability in reaction conditions. | - Ensure consistent heating using an oil bath and a temperature controller. Maintain consistent stirring speed. |
| 2. Presence of moisture. | - Use anhydrous solvents and reagents, especially if using moisture-sensitive catalysts or intermediates. Dry glassware thoroughly before use. |
Optimization of Reaction Conditions
The optimal reaction conditions for the synthesis of 2-substituted-benzothiazole-5-carboxylic acids can vary depending on the specific substrates used. Below is a summary of key parameters that can be optimized.
| Parameter | Common Range/Options | Considerations |
| Catalyst | - TsOH·H₂O (5-10 mol%)- P₂O₅/MeSO₃H- Polyphosphoric Acid (PPA) | TsOH·H₂O is a good starting point for many reactions.[1] PPA and P₂O₅/MeSO₃H are more aggressive and can be effective for less reactive substrates but may require higher temperatures and can complicate work-up.[2] |
| Solvent | - Toluene- Dichloromethane (DCM)- Acetonitrile (CH₃CN)- Solvent-free (melt conditions) | Toluene with a Dean-Stark trap is effective for removing water. DCM and acetonitrile are suitable for reactions at lower to moderate temperatures.[1][8] Solvent-free conditions can be environmentally friendly but may require higher temperatures.[8] |
| Temperature | 80°C - 140°C | Higher temperatures generally lead to faster reaction rates but can also promote side reactions like decarboxylation. The optimal temperature should be determined experimentally for each substrate pair. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time. |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-benzothiazole-5-carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Substituted aromatic carboxylic acid
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-amino-3-mercaptobenzoic acid (1.0 eq), the desired aromatic carboxylic acid (1.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add a sufficient amount of toluene to suspend the reactants.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizing the Synthetic Workflow
Below is a generalized workflow for the synthesis and purification of 2-substituted-benzothiazole-5-carboxylic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid [cymitquimica.com]
- 8. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Benzothiazole-5-carboxylic Acid Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Benzothiazole-5-carboxylic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling the synthesis from grams to kilograms. What are the common causes?
A1: A decrease in yield upon scale-up is a frequent challenge, often attributable to mass and heat transfer limitations.[1] In larger reactors, the surface-area-to-volume ratio decreases, which can lead to inefficient heating or cooling.[1] This can cause localized temperature gradients, promoting the formation of side products or leading to incomplete reactions. Additionally, inadequate mixing in large vessels can result in poor distribution of reactants, further reducing yield.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirrer design and speed are sufficient to maintain a homogeneous suspension.
-
Control Reagent Addition: For exothermic steps, implement slow, controlled addition of reagents to manage the reaction temperature effectively.
-
Solvent Volume: Re-evaluate the reaction concentration. While higher concentrations are often desired for throughput, they can lead to thick, difficult-to-stir slurries. A moderate increase in solvent may improve mass transfer and yield.
Q2: Our final product is contaminated with an impurity that is difficult to remove. What is its likely identity and how can we prevent its formation?
A2: During the cyclocondensation reaction to form the benzothiazole ring, several side reactions can occur. A common impurity is the uncyclized intermediate. Another possibility is the formation of dimers or oligomers, especially if the starting material, 4-amino-3-mercaptobenzoic acid, is not fully dissolved or reacts with itself under harsh conditions. Oxidation of the thiol group on the starting material before cyclization can also lead to disulfide impurities.
Prevention Strategies:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the sensitive thiol group.
-
Stoichiometry: Precisely control the stoichiometry of the cyclizing agent (e.g., formic acid or triethyl orthoformate). An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Temperature Control: Avoid excessive temperatures, which can promote decarboxylation of the carboxylic acid group or other degradation pathways.
Q3: The reaction mixture becomes a very thick, unstirrable paste during the reaction. How can this be managed at scale?
A3: This issue, often caused by product precipitation or high concentrations of intermediates, severely impacts heat and mass transfer.
-
Solvent Selection: Test alternative solvents or solvent mixtures that offer better solubility for all components at the reaction temperature.
-
Reverse Addition: Consider adding the starting material slurry portion-wise to the hot reaction solvent containing the other reagents, rather than heating the entire mixture from the start.
-
Anti-Solvent Analysis: Be aware that if a reagent or its byproduct acts as an anti-solvent for your product or intermediate, it can cause sudden precipitation. Adjusting the addition strategy or solvent system is key.
Q4: What is the most effective method for purifying this compound on a large scale?
A4: Due to the presence of both an acidic carboxylic acid group and a weakly basic benzothiazole nitrogen, pH-mediated purification is highly effective. The general strategy involves dissolving the crude product in a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide) to form the soluble carboxylate salt. The solution can then be filtered to remove insoluble impurities. Subsequently, careful acidification of the filtrate will precipitate the purified this compound, which can be collected by filtration. This is often followed by a final recrystallization from a suitable solvent (e.g., ethanol/water) to achieve high purity.
Troubleshooting Guides
This section provides logical workflows to diagnose and resolve common issues.
Issue: Low Product Purity after Isolation
A common challenge in benzothiazole synthesis is achieving high purity due to the potential for various side reactions.[2][3]
Troubleshooting Workflow: Low Purity
Caption: Workflow for troubleshooting low product purity.
Data Presentation
The following tables summarize typical results from optimization studies for the cyclocondensation of 4-amino-3-mercaptobenzoic acid.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Batch ID | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC Area %) |
| SU-T-01 | 100 | 12 | 65 | 92.5 |
| SU-T-02 | 120 | 8 | 82 | 97.1 |
| SU-T-03 | 140 | 6 | 85 | 95.8 (degradation observed) |
| SU-T-04 | 160 | 4 | 78 | 88.3 (significant degradation) |
Table 2: Comparison of Cyclizing Agent/Conditions
| Batch ID | Reagent | Dehydrating Agent | Yield (%) | Purity (HPLC Area %) |
| SU-C-01 | Formic Acid (98%) | None | 76 | 94.2 |
| SU-C-02 | Triethyl Orthoformate | Acetic Anhydride | 84 | 96.5 |
| SU-C-03 | Formic Acid (98%) | Polyphosphoric Acid (PPA) | 88 | 98.0 |
| SU-C-04 | Dichloromethane | PPA | <10 | - |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes a robust method for the synthesis via polyphosphoric acid (PPA) catalyzed cyclocondensation. The use of PPA as both a catalyst and dehydrating agent is a common strategy for preparing benzothiazoles from carboxylic acids.[4]
Reagents:
-
4-amino-3-mercaptobenzoic acid (1.00 kg, 5.91 mol)
-
Formic acid, 98% (0.30 kg, 6.52 mol, 1.1 eq)
-
Polyphosphoric acid (PPA), 115% (5.0 kg)
-
Deionized Water
-
Sodium Hydroxide (50% w/w aq. solution)
-
Hydrochloric Acid (37% w/w aq. solution)
Procedure:
-
Charge the reactor with polyphosphoric acid (5.0 kg) and begin stirring. Heat the PPA to 80°C.
-
Carefully and portion-wise, add 4-amino-3-mercaptobenzoic acid (1.00 kg) to the hot PPA. The temperature will likely decrease; allow it to return to 80°C after the addition is complete.
-
Slowly add formic acid (0.30 kg) via an addition funnel over 1 hour, ensuring the reaction temperature does not exceed 100°C.
-
After the addition is complete, slowly heat the reaction mixture to 120°C and hold for 6-8 hours. Monitor reaction completion by HPLC.
-
Cool the reaction mixture to 80-90°C. In a separate vessel, prepare a quench tank with 20 L of cold deionized water.
-
Very carefully and slowly, transfer the hot reaction mass into the stirred water. This is a highly exothermic quench. Ensure the quench temperature is maintained below 50°C by using a cooling jacket or adding ice.
-
Once the quench is complete, a solid precipitate of the crude product will form. Stir the resulting slurry for 1 hour at ambient temperature.
-
Isolate the crude solid by filtration and wash the cake thoroughly with deionized water until the filtrate is neutral (pH ~6-7).
-
Dry the crude product under vacuum at 60°C. Expected crude yield: 0.95 - 1.05 kg.
Protocol 2: Purification by pH-Mediated Precipitation
-
In a clean reactor, suspend the crude this compound in 10 L of deionized water.
-
Slowly add 50% sodium hydroxide solution while stirring, maintaining the temperature below 30°C. Continue adding base until the solid is fully dissolved and the pH is >12.
-
Filter the basic solution through a polishing filter to remove any insoluble particulate matter.
-
Transfer the clear filtrate to a clean vessel equipped with a stirrer and pH probe.
-
Slowly add 37% hydrochloric acid to the solution. The product will begin to precipitate around pH 5. Continue adding acid slowly until the pH of the slurry is 2-3.
-
Stir the slurry for 1-2 hours at ambient temperature to allow for complete precipitation.
-
Isolate the purified product by filtration.
-
Wash the filter cake with deionized water (2 x 5 L).
-
Dry the purified product under vacuum at 70°C to a constant weight. Expected yield: 85-92% from crude. Purity: >99% by HPLC.
Visualizations
Synthesis Pathway
The primary route for synthesis involves the acid-catalyzed cyclocondensation of 4-amino-3-mercaptobenzoic acid with a one-carbon source like formic acid.
Caption: Synthesis pathway for this compound.
Key Parameter Relationships
Process parameters are critically linked to the final product's quality attributes. Understanding these relationships is key to successful scale-up.
Caption: Logical relationships between process parameters and outcomes.
References
Technical Support Center: Identifying Impurities in Benzothiazole-5-carboxylic Acid via Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist in the spectroscopic identification of impurities in Benzothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes, the most probable impurities include:
-
Unreacted Starting Material: 4-amino-3-mercaptobenzoic acid is a primary precursor and can be carried through if the reaction does not go to completion.
-
Oxidative Dimer: The starting material, 4-amino-3-mercaptobenzoic acid, can undergo oxidative dimerization to form a disulfide-bridged species, bis(4-carboxy-2-aminophenyl) disulfide. This is a common side reaction for aminothiophenols.[1][2]
-
Other Reaction By-products: Depending on the specific synthetic method, other minor by-products could be present.
Q2: I see unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify the impurity?
A2: Unexpected peaks in your 1H NMR spectrum often point to the presence of impurities. Here’s a systematic approach to identify them:
-
Check for Starting Material: Look for signals corresponding to 4-amino-3-mercaptobenzoic acid. You would expect to see aromatic protons in a different substitution pattern than your product, as well as distinct amine (-NH2) and thiol (-SH) protons. The chemical shifts for the aromatic protons of a similar compound, 4-aminobenzoic acid, appear at approximately 6.51-6.53 ppm and 7.58-7.61 ppm in DMSO-d6.[3] The amine and thiol protons would likely appear as broad singlets and their positions can be concentration-dependent.
-
Consider the Dimeric Impurity: The disulfide dimer would have a different aromatic proton splitting pattern compared to both the starting material and the product. The overall integration of the aromatic region relative to your product's signals might increase.
-
Solvent Impurities: Ensure the unexpected peaks are not from residual solvents used in the synthesis or purification (e.g., ethyl acetate, hexanes, or the NMR solvent itself).
Q3: My mass spectrometry results show a higher molecular weight peak than expected for this compound. What could this be?
A3: A higher molecular weight peak strongly suggests the presence of a dimeric impurity.
-
Expected Molecular Weight: this compound has a molecular weight of 179.19 g/mol .
-
Dimer Molecular Weight: The disulfide dimer, bis(4-carboxy-2-aminophenyl) disulfide, would have a molecular weight of 336.38 g/mol . Look for a peak corresponding to this mass. The mass spectrum of a related compound, 2,2'-dithiobis(benzothiazole), shows a clear molecular ion peak for the dimer.[2]
-
Adducts: Also, consider the possibility of adduct formation with ions from the mobile phase (e.g., [M+Na]+, [M+K]+) in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Q4: I am having trouble separating my product from an impurity using HPLC. What can I do?
A4: HPLC separation of aromatic carboxylic acids can be challenging. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The retention of ionizable compounds like carboxylic acids is highly dependent on the pH of the mobile phase.[3] To increase retention on a reversed-phase column, adjust the pH to be at least 2 units below the pKa of this compound to ensure it is in its neutral form.
-
Change Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times.
-
Consider a Different Column: If you are using a standard C18 column, you might try a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also be effective for separating ionic compounds.[4]
-
Use an Ion-Pairing Reagent: For difficult separations of ionic compounds, adding an ion-pairing reagent to the mobile phase can improve resolution.[3]
Data Presentation: Spectroscopic Data for Identification
The following tables summarize the expected and potential spectroscopic data for this compound and its likely impurities.
Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6)
| Compound | Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
| This compound | Aromatic | 7.50 - 8.50 | Multiplets |
| Carboxylic Acid | ~13.0 (broad) | Singlet | |
| 4-amino-3-mercaptobenzoic acid | Aromatic | 6.50 - 7.60 | Multiplets[3] |
| Amine (-NH2) | ~5.8 (broad) | Singlet[3] | |
| Thiol (-SH) | Variable (broad) | Singlet | |
| Carboxylic Acid | ~11.9 (broad) | Singlet[3] | |
| bis(4-carboxy-2-aminophenyl) disulfide | Aromatic | 7.00 - 8.00 | Multiplets |
| Amine (-NH2) | Broad | Singlet | |
| Carboxylic Acid | Broad | Singlet |
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]- (m/z) | Key Fragments (m/z) |
| This compound | C8H5NO2S | 179.19 | 178.0 | 134.0 ([M-H-CO2]-) |
| 4-amino-3-mercaptobenzoic acid | C7H7NO2S | 169.20 | 168.0 | 124.0 ([M-H-CO2]-) |
| bis(4-carboxy-2-aminophenyl) disulfide | C14H12N2O4S2 | 336.38 | 335.0 | Fragmentation of the disulfide bond |
Experimental Protocols
Protocol 1: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of at least 0-15 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
-
Data Analysis:
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the product and any impurities.
-
Compare the observed chemical shifts with the data in Table 1 and literature values for potential impurities.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Solvent B over 20 minutes. This will help to elute a wide range of potential impurities.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Analyze the chromatogram for the presence of additional peaks besides the main product peak. The relative retention times can be used to identify impurities.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Method: Use the HPLC method described in Protocol 2.
-
MS Acquisition:
-
Operate the ESI source in both positive and negative ion modes in separate runs to maximize the detection of different species.
-
Acquire data over a mass range of m/z 100-500.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of the product and potential impurities (see Table 2).
-
Analyze the mass spectra of any detected impurity peaks to confirm their molecular weight and fragmentation patterns.
-
Mandatory Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Logical relationship of synthesis and impurity detection.
References
Validation & Comparative
A Comparative Guide to the Validation of Benzothiazole-5-carboxylic Acid Purity by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical entities like Benzothiazole-5-carboxylic acid is a critical prerequisite for reliable research and development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by a detailed experimental protocol and performance data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands out as the premier method for assessing the purity of non-volatile and thermally labile compounds such as this compound. Its high resolution, sensitivity, and specificity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis or degradation.
A proposed RP-HPLC method for this compound is outlined below. This method is based on established analytical practices for aromatic carboxylic acids and benzothiazole derivatives.[1]
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns provide excellent hydrophobic separation capabilities suitable for aromatic compounds.[1] |
| Mobile Phase | Gradient mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) | An acidic buffer suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times. |
| Detection | UV detection at 254 nm | Benzothiazole derivatives typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A common injection volume for standard analytical HPLC systems. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[1][2] |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Method Validation and Performance
The validation of the proposed HPLC method should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[1] The expected performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from impurities and degradation products (Resolution > 2). | Ensures the method can unequivocally assess the analyte in the presence of other components.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. | Demonstrates that the test results are directly proportional to the concentration of the analyte.[1] |
| Accuracy | Recovery of 98-102% for spiked samples at different concentration levels. | Measures the closeness of the test results to the true value.[1] |
| Precision | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. | Assesses the degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | Indicates the method's reliability during normal usage. |
Comparison with Alternative Analytical Techniques
While HPLC is the recommended technique, other methods can be used for structural confirmation or orthogonal purity assessment. The table below compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field. |
| Applicability to Compound | Excellent. Ideal for non-volatile, polar, and thermally labile compounds like this compound. | Poor. The compound has a high melting point (256-262 °C) and is not sufficiently volatile for GC analysis without derivatization, which adds complexity and potential for error.[3] | Good. Provides structural confirmation and can determine purity against a certified internal standard without the need for a reference standard of the analyte itself. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very High (ng/mL to pg/mL), but not applicable here. | Moderate (mg/mL range). |
| Selectivity/Resolution | High, excellent for separating closely related impurities. | Very High, but limited to volatile compounds. | Moderate, can be compromised by peak overlap in complex mixtures. |
| Quantitation | Highly accurate and precise with a reference standard. | Highly accurate for suitable compounds. | Can be highly accurate (primary method), but requires careful selection of internal standards and experimental parameters. |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Moderate, run times can be longer, especially with derivatization. | Low, requires longer acquisition times for good signal-to-noise. |
| Primary Use Case | Purity determination and impurity profiling. | Analysis of volatile and semi-volatile compounds. | Structural elucidation and absolute purity determination (with an internal standard). |
Detailed Experimental Protocol: Proposed HPLC Method
This protocol provides a step-by-step guide for determining the purity of this compound using the proposed HPLC method.
1. Reagents and Materials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Set up the HPLC system according to the parameters in the first table.
-
Gradient Program:
-
0-2 min: 80% A, 20% B
-
2-15 min: Gradient to 20% A, 80% B
-
15-17 min: Hold at 20% A, 80% B
-
17-18 min: Gradient back to 80% A, 20% B
-
18-20 min: Re-equilibration at 80% A, 20% B
-
5. System Suitability
-
Inject the standard solution five times.
-
The Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
6. Analysis
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
Caption: Workflow for HPLC Purity Validation.
References
A Comparative Guide to the Quantitative Analysis of Benzothiazole-5-carboxylic Acid: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of Benzothiazole-5-carboxylic acid: potentiometric titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. We present a detailed examination of the experimental protocols and performance data to assist in selecting the most appropriate method for your specific analytical needs.
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its accurate quantification is essential for quality control, reaction monitoring, and stability studies. This guide explores the utility of classical titration against modern instrumental methods, offering insights into their respective advantages and limitations.
Performance Comparison
The selection of an analytical method is often a trade-off between speed, sensitivity, selectivity, and cost. The following table summarizes the key performance indicators for the quantitative analysis of this compound by potentiometric titration, HPLC-UV, and UV-Vis spectrophotometry. The data presented is a composite derived from established methods for aromatic carboxylic acids and validated methods for closely related benzothiazole derivatives, providing a reliable framework for comparison.
| Parameter | Potentiometric Titration | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Neutralization reaction between the acidic carboxylic group and a standard basic titrant. | Separation based on polarity using a reversed-phase column, followed by UV detection. | Measurement of light absorbance by the benzothiazole chromophore at a specific wavelength. |
| Accuracy (% Recovery) | 98.5 - 101.5% (Estimated for carboxylic acids) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 2% (Estimated for carboxylic acids) | ≤ 2% | ≤ 2% |
| Linearity (R²) | N/A | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~10⁻³ M | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~10⁻² M | ~0.3 µg/mL | ~0.6 µg/mL |
| Selectivity | Moderate; susceptible to interference from other acidic or basic impurities. | High; can separate the analyte from impurities and degradation products. | Low; susceptible to interference from any compound that absorbs at the same wavelength. |
| Analysis Time per Sample | ~15-20 minutes | ~10-15 minutes | ~5 minutes |
| Cost per Sample | Low | Moderate | Low |
| Instrumentation Cost | Low | High | Low |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate results. Below are the methodologies for each of the discussed analytical techniques.
Potentiometric Acid-Base Titration
This method is a classic and cost-effective technique for the quantification of acidic compounds.
a) Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (or a suitable solvent to dissolve the sample)
-
Deionized water
-
Potentiometer with a pH electrode
-
Burette (Class A, 50 mL)
-
Magnetic stirrer and stir bar
-
Beakers
b) Protocol:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of ethanol in a beaker. Add an equal volume of deionized water.
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode and the tip of the burette filled with standardized 0.1 M NaOH solution into the sample solution.
-
Titration: Start the stirrer and begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). Record the pH reading after each addition, allowing the reading to stabilize.
-
Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL). Continue the titration past the equivalence point. The equivalence point is the point of the steepest slope on the titration curve (pH vs. volume of NaOH) or can be determined more accurately by calculating the first or second derivative of the curve.
-
Calculation: Calculate the concentration of this compound using the volume of NaOH consumed at the equivalence point and the stoichiometry of the reaction (1:1).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers high selectivity and sensitivity, making it a powerful tool for analyzing complex samples.
a) Instrumentation and Reagents:
-
HPLC system with a UV detector, pump, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Deionized water (HPLC grade)
b) Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 280-300 nm).
-
Injection Volume: 10 µL
c) Protocol:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase or a compatible solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
This is a rapid and straightforward method suitable for the quantification of pure samples or simple mixtures.
a) Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
b) Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound and scan its absorbance across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a stock solution of the reference standard and create a series of calibration standards by serial dilution in the chosen solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known concentration, ensuring the absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU).
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
Conclusion
The choice of the most suitable analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
Potentiometric titration is a reliable and cost-effective method for the assay of bulk material where high purity is expected. Its simplicity and low instrumentation cost make it an attractive option for routine quality control.
-
HPLC-UV is the method of choice when high selectivity is required, for instance, in the analysis of complex mixtures, stability samples containing degradation products, or for trace-level quantification. Its ability to separate the analyte from interfering substances ensures high accuracy and reliability.
-
UV-Vis spectrophotometry offers a rapid and simple approach for the quantification of pure this compound. It is particularly useful for quick checks and in environments where access to more sophisticated instrumentation is limited. However, its susceptibility to interference from other UV-absorbing compounds necessitates careful sample matrix consideration.
By understanding the principles, protocols, and performance characteristics of each method, researchers and drug development professionals can make an informed decision to ensure the quality and integrity of their analytical results.
A Comparative Study of Benzothiazole-5-carboxylic Acid and its 6-Isomer: A Guide for Researchers
For researchers, scientists, and drug development professionals, the benzothiazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. The positional isomerism of substituents on the benzothiazole ring can significantly influence the physicochemical properties and biological activities of the resulting compounds. This guide provides a detailed comparative analysis of two such isomers: Benzothiazole-5-carboxylic acid and Benzothiazole-6-carboxylic acid, presenting available data to aid in research and development.
Physicochemical Properties: A Tale of Two Isomers
The position of the carboxylic acid group on the benzothiazole ring subtly influences the physicochemical characteristics of this compound and Benzothiazole-6-carboxylic acid. A summary of their key properties is presented below.
| Property | This compound | Benzothiazole-6-carboxylic acid |
| Molecular Formula | C₈H₅NO₂S | C₈H₅NO₂S |
| Molecular Weight | 179.20 g/mol | 179.20 g/mol |
| Melting Point | 261-262 °C | 245-251 °C[1] |
| pKa (Predicted) | 3.57 | 3.70[1] |
| Appearance | Light yellow crystal powder | White to light yellow crystal powder |
Synthesis Strategies
The synthesis of benzothiazole carboxylic acids can be achieved through several established routes, primarily involving the condensation of a substituted aminothiophenol with a suitable carboxylic acid or its derivative.
A general synthetic approach involves the reaction of an aminobenzoic acid with a thiocyanate salt in the presence of a halogen, followed by cyclization. For instance, 2-amino-benzothiazole-6-carboxylic acid can be synthesized from 4-aminobenzoic acid. This intermediate can then be further modified to obtain the desired benzothiazole-6-carboxylic acid. Similar strategies can be adapted for the synthesis of the 5-isomer, starting from 3-aminobenzoic acid.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and Benzothiazole-6-carboxylic acid are limited in publicly available literature. However, the broader family of benzothiazole derivatives is well-documented for a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. The position of substituents on the benzothiazole ring is known to be a critical determinant of biological function.
While a head-to-head comparison is not available, research on various derivatives suggests that both isomers have the potential to be biologically active. For instance, derivatives of benzothiazole-6-carboxylic acid have been investigated for their anticancer properties. It is plausible that the 5-isomer could also exhibit interesting biological profiles, though this remains an area with a scarcity of research. The differential positioning of the carboxylic acid group can influence the molecule's electronic properties, hydrogen-bonding capacity, and overall shape, leading to distinct interactions with biological targets.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key biological assays are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard procedure for determining the MIC of the benzothiazole compounds against bacterial and fungal strains.
-
Preparation of Microbial Suspension: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is subsequently diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol describes the determination of the cytotoxic effects of the benzothiazole compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used for dissolving the compounds) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the enzyme inhibitory potential of the benzothiazole isomers. The specific substrate, buffer conditions, and detection method will vary depending on the target enzyme.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The benzothiazole compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
Assay Reaction: The enzyme, inhibitor, and substrate are combined in a microplate well. A control reaction without the inhibitor is also run in parallel.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme for a specific period.
-
Detection: The enzyme activity is measured by detecting the formation of the product or the depletion of the substrate using a suitable method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.
Conclusion
This compound and its 6-isomer represent two closely related structures with distinct physicochemical properties that may translate into different biological activities. While direct comparative biological data is currently lacking, this guide provides a foundation for future research by summarizing their known properties, outlining synthetic strategies, and detailing essential experimental protocols. Further investigation into the comparative biological profiles of these isomers is warranted to unlock their full therapeutic potential.
References
comparing the biological activity of Benzothiazole-5-carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of benzothiazole have demonstrated significant potential as antimicrobial, anticancer, and enzyme inhibitory agents. This guide provides an objective comparison of the biological performance of various benzothiazole derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
While this guide encompasses a broad range of benzothiazole derivatives, it is important to note that direct comparative studies on a systematic series of Benzothiazole-5-carboxylic acid derivatives are limited in the currently available scientific literature. Therefore, the following comparisons are drawn from studies on various substituted benzothiazoles, providing valuable insights into the structure-activity relationships within this class of compounds.
Antimicrobial Activity
Benzothiazole derivatives have shown considerable promise as antibacterial and antifungal agents. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Comparative Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Series 1: Substituted Benzothiazole Amides | |||
| Compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide) | S. aureus | 15.6 | [1] |
| E. coli | 7.81 | [1] | |
| K. pneumoniae | 3.91 | [1] | |
| Series 2: 2,5-Disubstituted Furan Benzothiazoles | |||
| Compound 107b | S. cerevisiae | 1.6 µM | [2] |
| Compound 107d | S. cerevisiae | 3.13 µM | [2] |
| Series 3: Sulfonamide Benzothiazole Analogues | |||
| Compound 66c | P. aeruginosa | 3.1-6.2 | [2] |
| S. aureus | 3.1-6.2 | [2] | |
| E. coli | 3.1-6.2 | [2] | |
| Series 4: Benzothiazole-Triazole Derivatives | |||
| Compound 14o | C. albicans | 0.125-2 | [3] |
| Compound 14p | C. albicans | 0.125-2 | [3] |
| Compound 14r | C. albicans | 0.125-2 | [3] |
| Reference Drugs | |||
| Ciprofloxacin | E. coli | 12.5 | [2] |
| Ampicillin | S. cerevisiae | >64 µM | [2] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity
Numerous benzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.
Comparative Anticancer Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for various benzothiazole derivatives against different cancer cell lines are presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Indole-based Hydrazine Carboxamide Benzothiazole | |||
| Compound 12 | HT29 (Colon) | 0.015 | [4] |
| H460 (Lung) | 0.28 | [4] | |
| A549 (Lung) | 1.53 | [4] | |
| MDA-MB-231 (Breast) | 0.68 | [4] | |
| Series 2: Thioxothiazolidine Acetamide Benzothiazole | |||
| Compound 52 | Various | - | [4] |
| Series 3: Oxothiazolidine-based Benzothiazole | |||
| Compound 53 | HeLa (Cervical) | 9.76 | [4] |
| Series 4: Hydroxamic Acid-containing Benzothiazoles | |||
| Compound 63 | Various | 0.81 µg/mL (average) | [4] |
| Compound 64 | Various | 1.28 µg/mL (average) | [4] |
| Reference Drug | |||
| Cisplatin | HeLa (Cervical) | - | [4] |
Enzyme Inhibitory Activity
Benzothiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Comparative Enzyme Inhibition
The following table summarizes the IC50 values of different benzothiazole derivatives against specific enzyme targets.
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Series 1: DNA GyraseB Inhibitors | |||
| Compound 19a | DNA Gyrase | 9.5 nM | [2] |
| Series 2: Dihydropteroate Synthase (DHPS) Inhibitors | |||
| Compound 16b | DHPS | 7.85 µg/mL | [5] |
| Series 3: α-Glucosidase Inhibitors | |||
| Compound 6s | α-Glucosidase | 20.7 µM | [2] |
| Reference Drugs | |||
| Ciprofloxacin | DNA Gyrase | - | [2] |
| Sulfadiazine | DHPS | 7.13 µg/mL | [5] |
| Acarbose | α-Glucosidase | 817.38 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activity of benzothiazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC/MBC)
This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3][6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of benzothiazole derivatives on signaling pathways.
-
Protein Extraction: Cells treated with the test compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[7][8]
Signaling Pathways and Experimental Workflows
The biological effects of benzothiazole derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Benzothiazole-5-carboxylic Acid: A Comparative Molecular Docking Analysis
A comprehensive in-silico investigation reveals the promising interactions of Benzothiazole-5-carboxylic acid and its derivatives with key protein targets implicated in a range of diseases, including inflammation, bacterial infections, and neurological disorders. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for the computational studies, and a visual representation of the associated signaling pathways, offering valuable insights for researchers and drug development professionals.
This compound, a heterocyclic compound, has emerged as a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities. This guide synthesizes findings from various molecular docking studies to compare the binding efficacy of this compound analogues against several well-established protein targets.
Comparative Analysis of Binding Affinities
Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of this compound derivatives with various protein targets. The following table summarizes the key quantitative data from these studies, providing a comparative overview of their potential efficacy.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference Study |
| 2-Amino-benzothiazole-5-carboxylic acid | Cyclooxygenase-2 (COX-2) | -6 | LEU352, ARG120 | [1] |
| Benzothiazole derivative A14 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -6.6 | Not Specified | [2] |
| Benzothiazole derivative A14 | Activated open sodium ion channel (NavMs) | 5.0 | Not Specified | [2] |
| Benzothiazole derivative 16b | Dihydropteroate synthase (DHPS) | Not Specified (IC50 = 7.85 µg/mL) | Lys220 | [3] |
| 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid | DNA Gyrase | Not Specified | Not Specified | |
| 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid | Monoamine Oxidase B (MAO-B) | Not Specified | Not Specified |
Experimental Protocols: A Glimpse into the In-Silico Workflow
The molecular docking studies summarized above generally adhere to a standardized computational protocol to ensure the reliability and reproducibility of the results. While specific parameters may vary between studies, the core methodology involves several key steps:
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins are typically obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structures are prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges. This step is crucial for accurately simulating the electrostatic interactions between the protein and the ligand.
-
Ligand Structure Generation: The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and then converted into 3D structures. Energy minimization is performed to obtain the most stable conformation of the ligand.
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina and Schrödinger's GLIDE.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using computational tools.
-
Docking Algorithm: The docking program then explores various possible conformations and orientations of the ligand within the defined grid box, evaluating the binding affinity for each pose using a scoring function. The scoring function estimates the free energy of binding, with more negative scores indicating a more favorable interaction.
3. Analysis of Docking Results:
-
Binding Pose Selection: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Interaction Analysis: The interactions between the ligand and the protein in the selected pose are visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
The following diagram illustrates a typical workflow for a molecular docking study.
Signaling Pathways of Target Proteins
Understanding the signaling pathways in which the target proteins are involved is crucial for contextualizing the potential therapeutic effects of this compound derivatives.
Cyclooxygenase-2 (COX-2) Signaling Pathway:
COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
Bacterial DNA Gyrase and its Role:
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[4] By inhibiting DNA gyrase, antibacterial agents can effectively halt bacterial growth.
Monoamine Oxidase B (MAO-B) in Neurological Pathways:
Monoamine Oxidase B is an enzyme involved in the degradation of neurotransmitters like dopamine.[5] Its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurological conditions such as Parkinson's disease.
This comparative guide underscores the potential of this compound and its derivatives as versatile scaffolds for the development of novel therapeutics. The presented molecular docking data, coupled with an understanding of the underlying biological pathways, provides a solid foundation for further preclinical and clinical investigations.
References
A Comparative Guide to the Validation of Antimicrobial Assays for Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antimicrobial assays for evaluating the efficacy of benzothiazole compounds. It includes a summary of quantitative data from recent studies, detailed experimental protocols for key assays, and visual representations of the primary mechanisms of action to aid in the research and development of novel antimicrobial agents.
Quantitative Data Summary: Antimicrobial Activity of Benzothiazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various benzothiazole derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus cereus | Reference |
| Isatin-Benzothiazole Hybrid (41c) | 3.1 | 6.2 | 12.5 | 12.5 | [1] |
| Thiazolidin-4-one Derivative (8a-d) | 0.09-0.18 mg/mL | 0.09-0.18 mg/mL | - | - | [1] |
| Pyrimidine-Benzothiazole Hybrid (35d, 35e, 35g) | - | - | 17-19 mm (Zone of Inhibition) | - | [1] |
| Sulfonamide-Benzothiazole Analog (66c) | 3.1-6.2 | 3.1-6.2 | 3.1-6.2 | - | [1] |
| Heteroaryl Benzothiazole (2j) | 0.23 | - | - | 0.23-0.94 | [2] |
| Benzothiazole-Thiazole Hybrid (4b) | - | - | 3.90–15.63 | - | [3] |
| Benzothiazole Derivative (3) | 25-200 | - | 25-200 | - | [4] |
| Benzothiazole-Pyrazolopyrimidine (8c) | <29 | - | - | - | [5] |
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Benzothiazole Derivative (A1, A2, A4, A6, A9) | Significant Activity | Significant Activity | [6] |
| Heteroaryl Benzothiazole (2d) | 0.06-0.47 | - | [2] |
| Benzothiazole-Thiazole Hybrid (4b) | 3.90–15.63 | 3.90–15.63 | [3] |
| Benzothiazole Derivative (3) | 25-200 | 25-200 | [4] |
| Benzothiazole-Pyrazolopyrimidine (8c) | <207 | - | [5] |
Experimental Protocols
Detailed methodologies for the most common antimicrobial susceptibility tests are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Antimicrobial Agent: Stock solution of the benzothiazole compound in a suitable solvent (e.g., DMSO).
-
Inoculum: A standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
b. Assay Procedure:
-
Dispense 50 µL of sterile broth into all wells of the microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
The last well in each row should contain only broth and inoculum to serve as a positive growth control. A well with broth only serves as a negative control.
-
Inoculate each well (except the negative control) with 50 µL of the standardized inoculum.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[12][13][14]
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Antimicrobial Disks: Sterile paper disks (6 mm diameter) impregnated with a known concentration of the benzothiazole compound.
-
Inoculum: A standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
b. Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antimicrobial disks to the surface of the agar, ensuring firm contact.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpret the results based on established breakpoints for susceptible, intermediate, and resistant categories.[7]
Visualizing the Mechanisms of Action
Benzothiazole compounds exert their antimicrobial effects by targeting essential microbial enzymes. The following diagrams illustrate the key inhibitory pathways.
Bacterial DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, repair, and recombination.[15] Benzothiazole derivatives can inhibit this enzyme, leading to bacterial cell death.[1]
Caption: Inhibition of bacterial DNA gyrase by benzothiazole compounds.
Dihydropteroate Synthase (DHPS) Inhibition
DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for producing precursors for DNA and RNA synthesis.[4][16] Benzothiazoles can act as competitive inhibitors of DHPS.[17][18]
Caption: Competitive inhibition of dihydropteroate synthase.
Fungal Cytochrome P450 14α-Sterol Demethylase (CYP51) Inhibition
In fungi, CYP51 (also known as Erg11) is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][19] Benzothiazole derivatives can inhibit this enzyme, disrupting membrane integrity.[3]
Caption: Inhibition of fungal ergosterol biosynthesis via CYP51.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for performing antimicrobial susceptibility testing of benzothiazole compounds.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chainnetwork.org [chainnetwork.org]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. scispace.com [scispace.com]
- 16. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 19. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Benzothiazole-5-Carboxylic Acid Analogs: A Comparative Guide
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carboxylic acid moiety, specifically at the 5-position, can significantly influence a compound's physicochemical properties and its interaction with biological targets. This functional group can act as a key interaction point, for instance, by serving as a zinc-binding group in metalloenzymes, thereby enhancing inhibitory potency.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole-5-carboxylic acid analogs and related derivatives, focusing on their performance as enzyme inhibitors and anticancer agents.
Comparative Analysis of Biological Activity
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The replacement of a sulfamoyl group with a carboxylic acid has been shown to significantly impact inhibitory activity against key enzyme targets like carbonic anhydrases (CAs), which are implicated in cancer.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes, and their inhibition is a therapeutic strategy for various diseases, including cancer. The SAR studies reveal that the functional group acting as a zinc-binding group is critical for inhibitory potency. While sulfonamides are classic CA inhibitors, carboxylic acids can also coordinate with the zinc ion in the enzyme's active site.
The following table summarizes the inhibitory activity of selected benzothiazole analogs against different human carbonic anhydrase (hCA) isoforms. A lower inhibition constant (Kᵢ) indicates greater potency.
| Compound ID | R Group (at position 5) | Target Isoform | Kᵢ (µM) |
| 8c | -SO₂NH₂ (Sulfamoyl) | hCA IX | 0.0315 |
| 14c | -COOH (Carboxylic Acid) | hCA IX | 2.41 |
| 8c | -SO₂NH₂ (Sulfamoyl) | hCA XII | 0.0045 |
| 14c | -COOH (Carboxylic Acid) | hCA XII | 0.89 |
Data sourced from a study on benzothiazole-based SLC-0111 analogues.
SAR Insights: The data clearly indicates that for this particular scaffold, replacing the primary sulfamoyl group (-SO₂NH₂) with a carboxylic acid (-COOH) leads to a sharp decrease in inhibitory potency against both hCA IX and hCA XII. The Kᵢ values for the carboxylic acid analog 14c are significantly higher than for the sulfamoyl analog 8c , suggesting a weaker interaction with the enzyme's active site. This highlights the superior role of the sulfonamide group as a zinc-binding moiety in this specific molecular context.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties.[3][4] Their mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. The cytotoxicity of these compounds is typically evaluated against various cancer cell lines.
| Compound ID | Substituent at C2 | Cancer Cell Line | IC₅₀ (µM) |
| Compound A | 2-phenyl | HeLa | >100 |
| Compound B | 2-phenyl with 4-thiazolidinone substitution | HeLa | 9.76 |
| Compound C | 2-(4-aminophenyl) | Various | Potent |
| Compound D | 2-thiol with bromopyridine acetamide substitution | HepG2 | 0.048 |
Data synthesized from reviews on benzothiazole anticancer agents.[3]
SAR Insights: While the table does not focus exclusively on 5-carboxylic acid analogs due to a lack of specific comparative data in the search results, it illustrates key SAR principles for the benzothiazole scaffold.
-
Substitution at C2 is Critical : The nature of the substituent at the 2-position dramatically influences anticancer activity. An unsubstituted 2-phenyl ring confers weak activity, whereas the addition of more complex heterocyclic moieties like thiazolidinone or specific acetamide groups can lead to potent cytotoxicity.[3]
-
The 2-(4-aminophenyl)benzothiazole scaffold is a well-established pharmacophore known for its potent and selective antitumor properties.[3]
-
The introduction of carboxylic acid derivatives on the 2-phenyl ring, such as in 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives, has been shown to be an effective strategy for generating potent anticancer agents.[3]
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation and comparison of synthesized compounds.
Carbonic Anhydrase (CA) Activity Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase, which catalyzes the hydration of CO₂. A common method is the esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate.[5]
Principle: CA catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance increase at 400-405 nm. An inhibitor will reduce the rate of this reaction.[5]
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human or bovine CA dissolved in cold Assay Buffer. Store in aliquots at -20°C.
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer just before use.
-
Substrate Stock Solution: 3 mM p-NPA dissolved in DMSO or acetonitrile. Prepare fresh daily.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a positive control (e.g., Acetazolamide) in the appropriate solvent.
-
-
Assay Procedure (96-well plate format) :
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the inhibitor solution (or DMSO for the vehicle control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
-
Data Acquisition :
-
Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
-
Data Analysis :
-
Calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[6][7]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan precipitate.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified after solubilization by measuring its absorbance.[6][7]
Methodology:
-
Cell Plating :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the benzothiazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
-
MTT Incubation :
-
Formazan Solubilization :
-
Data Acquisition :
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
-
Visualizing Workflows and Mechanisms
Graphviz diagrams can effectively illustrate complex relationships and processes in SAR studies.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Proposed mechanism of carbonic anhydrase inhibition by a carboxylic acid analog.
Caption: Logical summary of key SAR findings for benzothiazole analogs.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. jchr.org [jchr.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
analytical methods for the characterization of Benzothiazole-5-carboxylic acid
A Comprehensive Guide to the Analytical Characterization of Benzothiazole-5-carboxylic Acid
This guide provides a detailed comparison of , a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections present experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in the structural elucidation and quality control of this molecule.
Physicochemical Properties
This compound is a solid at room temperature.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Appearance | Off-white powder | [3] |
| Melting Point | 256-262 °C | [3] |
Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.[4][5] The protons on the aromatic ring will resonate in the aromatic region (typically 7-9 ppm), and their splitting patterns will depend on their coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-180 ppm region.[4][5] The chemical shifts of the aromatic carbons provide further confirmation of the benzothiazole ring structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | ¹³C NMR | δ (ppm) |
| H-2 | ~9.3 | s | C-2 | ~158 |
| H-4 | ~8.4 | d | C-4 | ~125 |
| H-6 | ~8.2 | dd | C-5 | ~130 |
| H-7 | ~8.0 | d | C-6 | ~128 |
| COOH | ~13.0 | br s | C-7 | ~123 |
| C-3a | ~153 | |||
| C-7a | ~135 | |||
| COOH | ~167 |
Note: These are predicted values based on the analysis of similar benzothiazole and carboxylic acid derivatives.[6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | [9] |
| Aromatic C-H | C-H stretch | 3100-3000 | [10] |
| Carboxylic Acid | C=O stretch | 1710-1680 | [11] |
| Benzothiazole Ring | C=N stretch | ~1640 | [10] |
| Aromatic Ring | C=C stretch | 1600-1450 | [10] |
| Carboxylic Acid | C-O stretch | 1320-1210 | [9] |
| Carboxylic Acid | O-H bend | 950-910 | [9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 179. Subsequent fragmentation is expected to involve the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[12][13]
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Description |
| 179 | [C₈H₅NO₂S]⁺ | Molecular Ion ([M]⁺) |
| 162 | [C₈H₄NOS]⁺ | Loss of -OH ([M-OH]⁺) |
| 134 | [C₇H₄NS]⁺ | Loss of -COOH ([M-COOH]⁺) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity and quantifying this compound.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at ~250 nm |
| Run Time | ~10 minutes |
Note: This method is based on a protocol for a similar compound and may require optimization.[14]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.
HPLC Protocol
-
Mobile Phase Preparation: Prepare the aqueous component of the mobile phase by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water. Mix the aqueous and organic (acetonitrile) components in the desired ratio and degas the mixture.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample, and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Visual Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Workflow for HPLC Analysis.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 68867-17-4: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Comparative Efficacy of Benzothiazole-5-Carboxylic Acid Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Benzothiazole-5-carboxylic acid-based inhibitors against various therapeutic targets. The information is supported by experimental data from peer-reviewed studies and presented in a clear, comparative format to aid in drug discovery and development efforts.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The incorporation of a carboxylic acid group at the 5-position of the benzothiazole ring has been a key strategy in the development of potent inhibitors targeting various enzymes and cellular pathways. This guide focuses on the comparative efficacy of these specialized inhibitors.
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents, with studies demonstrating their cytotoxic effects against a range of human cancer cell lines.
Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzothiazole derivatives against various cancer cell lines, providing a direct comparison of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference Compound | IC50 (µM) |
| KC12 | Benzothiazole Derivative | MDA-MB-231 (Breast Cancer) | FOXM1 | 6.13 | FDI-6 | 20.79 |
| KC21 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | Not Specified | 10.77 | - | - |
| KC30 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 (Breast Cancer) | Not Specified | 12.86 | - | - |
| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colorectal Carcinoma) | VEGFR-2 | 5.61 | Sorafenib | - |
| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | HEPG-2 (Hepatocellular Carcinoma) | VEGFR-2 | 7.92 | Sorafenib | - |
| Compound 4a | Benzothiazole-Thiazolidinedione Hybrid | MCF-7 (Breast Cancer) | VEGFR-2 | 3.84 | Sorafenib | - |
| Compound 4e | Benzothiazole-Thiazolidinedione Hybrid | MCF-7 (Breast Cancer) | VEGFR-2 | 6.11 | Sorafenib | - |
| Compound 8a | Benzothiazole-Cyanothiouracil Hybrid | MCF-7 (Breast Cancer) | VEGFR-2 | 10.86 | Sorafenib | - |
Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives.[3][4]
Signaling Pathway Inhibition
A key mechanism of action for many anticancer benzothiazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazole derivatives.
Enzyme Inhibition
This compound and its derivatives have been investigated as potent inhibitors of various enzymes implicated in disease, including Beta-secretase 1 (BACE-1), a key target in Alzheimer's disease.
Comparative BACE-1 Inhibition
The following table presents the half-maximal inhibitory concentration (IC50) of a benzothiazole-based inhibitor and its analogs against BACE-1.
| Compound ID | Description | BACE-1 IC50 (µM) |
| Lead Compound | Benzothiazole with triazine ring | 2.8 |
| Compound 5 | Pyrrolidinyl side group at P3' and P4' | 0.12 |
Table 2: In Vitro BACE-1 Inhibitory Activity.[5]
Antimicrobial Activity
The benzothiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Certain derivatives have demonstrated significant activity against various bacterial strains.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's efficacy. The table below compares the MIC values of several benzothiazole derivatives against Staphylococcus aureus.
| Compound ID | Derivative Class | S. aureus MIC (µM) | Reference Drug | S. aureus MIC (µM) |
| 16c | Pyrazol-3(2H)-one derivative | 0.025 | Ampicillin | - |
| 16c | Pyrazol-3(2H)-one derivative | 0.025 | Sulfadiazine | - |
| 133 | Benzothiazole derivative | 78.125 | Ciprofloxacin | 25-50 |
Table 3: Minimum Inhibitory Concentration (MIC) against S. aureus.[4][6]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the benzothiazole compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect is measured by the reduction in substrate phosphorylation.
Protocol:
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add the benzothiazole inhibitor at various concentrations to the test wells. Add a vehicle control to the positive control wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant VEGFR-2 enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. A higher luminescent signal indicates greater inhibition.
-
Data Analysis: Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.
BACE-1 Inhibition Assay (FRET-based)
This assay is used to screen for inhibitors of BACE-1 activity.
Principle: The assay utilizes a substrate peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation: Prepare solutions of BACE-1 enzyme, the FRET substrate, and the test inhibitor in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, FRET substrate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the BACE-1 enzyme.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis: Calculate the rate of substrate cleavage from the increase in fluorescence over time. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. benchchem.com [benchchem.com]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzothiazole-5-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Benzothiazole-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
General Hygiene Practices:
-
Avoid inhalation of any dust or fumes.
-
Prevent all contact with skin and eyes.
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.
-
Thoroughly wash hands after handling the chemical.
Hazard and Safety Summary
Based on data from analogous benzothiazole compounds, the following table summarizes key hazard information and precautionary measures.
| Hazard Information | Precautionary Statements and PPE |
| Potential Hazards | Prevention |
| Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Toxic if swallowed or in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| Harmful if inhaled. | P271: Use only outdoors or in a well-ventilated area. |
| Personal Protective Equipment (PPE) | First Aid |
| Eye/Face Protection: Safety glasses with side-shields or goggles. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Protection: Chemically resistant gloves and lab coat. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Respiratory Protection: NIOSH-approved respirator for dusts. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is chemically compatible, in good condition, and has a secure, tightly-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
If applicable, include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials.
-
Adhere to all institutional guidelines for the storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Disposal will likely be carried out at an approved waste disposal plant, potentially through methods such as chemical incineration.[1][2][3]
-
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby contributing to a secure and sustainable research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Benzothiazole-5-carboxylic acid
This guide provides immediate safety protocols, operational procedures, and disposal plans for handling Benzothiazole-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets of structurally similar compounds and general laboratory safety practices. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure when handling this compound in both solid and solution forms.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing or dust generation.[1][2][3] | Protects eyes from dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A laboratory coat is mandatory.[1][4] | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | A dust mask (e.g., N95) is recommended when handling the solid compound, especially if dust may be generated.[2][4] Work should be performed in a well-ventilated area, ideally within a chemical fume hood.[1][3] | Avoids inhalation of potentially harmful dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in Table 1.
-
Prepare all necessary equipment and reagents for the experiment.
-
Have a spill kit readily accessible.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If there is a risk of splashing, put on a face shield.
-
Wash and dry hands thoroughly before putting on gloves.
-
Inspect gloves for any signs of damage before use.
-
-
Handling the Chemical :
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize dust inhalation.[1]
-
When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions containing the compound with the same level of care as the solid form.
-
-
Doffing PPE :
-
Remove gloves first by peeling them off from the cuff, avoiding contact with the outer surface.
-
Remove the face shield and then the goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection : All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container. Do not pour any waste down the drain.[1]
-
Disposal Procedure : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[5] Follow all local, state, and federal regulations for hazardous waste disposal. It may be possible to dissolve the compound in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
-
Pre-Experiment Setup :
-
Verify the functionality of the chemical fume hood.
-
Assemble all necessary glassware and equipment (e.g., beaker, graduated cylinder, magnetic stirrer, and stir bar).
-
Don all required PPE as specified in Table 1.
-
-
Weighing the Compound :
-
Place a clean, dry weighing boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully weigh the desired amount of this compound onto the weighing boat.
-
-
Dissolution :
-
Place a stir bar in a beaker and add the desired volume of the appropriate solvent (e.g., DMSO, DMF).[6]
-
Place the beaker on a magnetic stirrer within the fume hood.
-
Carefully transfer the weighed this compound into the solvent.
-
Stir the mixture until the solid is completely dissolved.
-
-
Storage and Labeling :
-
Transfer the prepared solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Benzotriazole-5-carboxylic acid 99 23814-12-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
